tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)10-6-9(4,5)12/h12H,6H2,1-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCNEFPGRLUXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455375 | |
| Record name | tert-Butyl 2-hydroxy-2-methylpropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183059-24-7 | |
| Record name | tert-Butyl 2-hydroxy-2-methylpropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2-hydroxy-2-methylpropylcarbamate
CAS Number: 183059-24-7
This technical guide provides a comprehensive overview of tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its application in the development of therapeutic agents.
Chemical and Physical Data
This compound, also known as N-Boc-1-amino-2-methyl-2-propanol, is a carbamate derivative with the molecular formula C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol .[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 183059-24-7 | [1] |
| Molecular Formula | C₉H₁₉NO₃ | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 58.56 Ų | [1] |
| logP (calculated) | 1.282 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR (CDCl₃) | δ 4.82 (br, 1H), 3.30-3.35 (d, J=6.0 Hz, 1H), 3.24-3.26 (d, J=6.0 Hz, 1H), 1.44 (s, 9H), 1.37 (s, 3H), 1.35 (s, 3H) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 1-amino-2-methyl-2-propanol with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the tert-butoxycarbonyl (Boc) protecting group onto the primary amine.
Reaction:
Detailed Experimental Protocol:
-
Materials:
-
1-amino-2-methyl-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine or Sodium Bicarbonate)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-amino-2-methyl-2-propanol (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If using a non-aqueous base like triethylamine, add it to the solution (1.1 equivalents). If using an aqueous base like sodium bicarbonate, the reaction can be performed in a biphasic system.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous phase with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography if necessary.
-
This is a generalized procedure based on standard Boc-protection of amines.[2][3] Researchers should optimize the conditions for their specific requirements.
Application in Drug Discovery: Synthesis of GPR40 Agonists
This compound is a valuable building block in the synthesis of G-protein coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a therapeutic target for the treatment of type 2 diabetes.[4] Agonists of this receptor stimulate glucose-dependent insulin secretion from pancreatic β-cells.[4]
Experimental Workflow: Use in GPR40 Agonist Synthesis
The following diagram illustrates a representative workflow where this compound is utilized in the multi-step synthesis of a GPR40 agonist.
Caption: Synthetic workflow for a GPR40 agonist.
GPR40 Signaling Pathway
The activation of GPR40 by an agonist initiates a cascade of intracellular events in pancreatic β-cells, ultimately leading to insulin secretion. The signaling pathway is primarily mediated through the Gq alpha subunit of the G-protein.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Mechanism of Action:
-
A GPR40 agonist binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.
-
This activation leads to the stimulation of the Gq alpha subunit of the associated G-protein.
-
The activated Gq protein stimulates phospholipase C (PLC).
-
PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
The increase in intracellular Ca²⁺ concentration is a primary trigger for the fusion of insulin-containing vesicles with the plasma membrane, resulting in insulin exocytosis.
-
DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which further potentiates insulin secretion.
This glucose-dependent mechanism of action makes GPR40 agonists a promising therapeutic strategy for type 2 diabetes, as they are less likely to cause hypoglycemia compared to other insulin secretagogues.[4]
References
tert-Butyl 2-hydroxy-2-methylpropylcarbamate chemical properties
An In-depth Technical Guide to tert-Butyl 2-hydroxy-2-methylpropylcarbamate
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, and expected spectral data for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound is a carbamate derivative that serves as a useful building block in organic synthesis. Its chemical structure incorporates a bulky tert-butoxycarbonyl (Boc) protecting group, which is common in peptide synthesis and the development of complex organic molecules.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 189.25 g/mol | --INVALID-LINK--[1] |
| CAS Number | 183059-24-7 | --INVALID-LINK--[1] |
| Physical Form | Liquid | --INVALID-LINK--[2] |
| Purity | ≥98% | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 58.56 Ų | --INVALID-LINK--[1] |
| LogP (calculated) | 1.282 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |
| Rotatable Bonds | 2 | --INVALID-LINK--[1] |
| Storage Temperature | Room Temperature | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis of this compound
This procedure details the N-protection of 1-amino-2-methyl-2-propanol.
Materials:
-
1-amino-2-methyl-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-amino-2-methyl-2-propanol (1.0 equivalent) in anhydrous dichloromethane. The concentration should be approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine or DIPEA (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Spectral Data Analysis
While a complete set of experimentally-derived spectra for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following characteristic signals:
-
A singlet integrating to 9 protons around δ 1.45 ppm, corresponding to the tert-butyl group.
-
A singlet for the hydroxyl proton, which may be broad and its chemical shift will be concentration-dependent.
-
A singlet integrating to 6 protons for the two methyl groups at the 2-position.
-
A doublet for the methylene protons adjacent to the carbamate nitrogen.
-
A broad signal for the N-H proton of the carbamate.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display signals for each of the unique carbon atoms:
-
A signal around δ 28.5 ppm for the three equivalent methyl carbons of the tert-butyl group.
-
A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal for the quaternary carbon bearing the hydroxyl and two methyl groups.
-
A signal for the methylene carbon adjacent to the carbamate nitrogen.
-
A signal for the two equivalent methyl carbons at the 2-position.
-
A signal for the carbonyl carbon of the carbamate group around δ 156 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.
-
An N-H stretching band around 3300 cm⁻¹.
-
C-H stretching bands just below 3000 cm⁻¹.
-
A strong C=O stretching band for the carbamate carbonyl group, expected around 1680-1700 cm⁻¹.
-
C-O stretching bands in the fingerprint region.
Mass Spectrometry (MS)
In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to show a protonated molecular ion [M+H]⁺ at m/z 190.14. Fragmentation may involve the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.
Safety and Handling
As with any chemical, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Applications in Research and Development
This compound is primarily used as a synthetic intermediate. The Boc-protected amine allows for selective reactions at other functional groups within a molecule. The hydroxyl group can be further functionalized, for example, through oxidation, esterification, or etherification, making this compound a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The Boc group can be readily removed under acidic conditions, deprotecting the amine for subsequent reactions.
References
Unveiling the Molecular Weight of Tert-Butyl 2-hydroxy-2-methylpropylcarbamate: A Technical Overview
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This technical guide provides a detailed breakdown of the molecular weight of tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a compound of interest in various research and development applications.
Molecular Composition and Weight
The molecular formula for this compound has been identified as C₉H₁₉NO₃[1]. The molecular weight of this compound is a critical parameter for a multitude of experimental and theoretical applications, including stoichiometry, reaction kinetics, and computational modeling.
The calculation of the molecular weight is derived from the sum of the atomic weights of its constituent atoms. The atomic weights of carbon, hydrogen, nitrogen, and oxygen are approximately 12.011 amu, 1.008 amu, 14.007 amu, and 15.999 amu, respectively[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16].
Based on its molecular formula, the molecular weight of this compound is calculated as follows:
(9 x 12.011) + (19 x 1.008) + (1 x 14.007) + (3 x 15.999) = 108.099 + 19.152 + 14.007 + 47.997 = 189.255 amu
This calculated value is consistent with the molecular weight of 189.25 provided by chemical suppliers[1][17].
For clarity and ease of comparison, the elemental composition and contribution to the overall molecular weight are summarized in the table below.
| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 189.255 |
Experimental and Methodological Considerations
The determination of a compound's molecular weight is a foundational aspect of chemical analysis. While the value provided here is based on the standard atomic weights of the constituent elements, experimental verification is often necessary for regulatory and quality control purposes. Techniques such as mass spectrometry are routinely employed to confirm the molecular weight of synthesized or isolated compounds. A detailed protocol for such an analysis would typically involve the preparation of a dilute solution of the analyte, followed by its introduction into the mass spectrometer. The instrument then ionizes the molecules and separates them based on their mass-to-charge ratio, providing a precise measurement of the molecular weight.
As this document focuses on the intrinsic molecular property of this compound, detailed signaling pathways or complex experimental workflows are not applicable. The provided data represents a fundamental physicochemical characteristic of the molecule.
Logical Relationship of Molecular Weight Calculation
To visually represent the straightforward logic behind the molecular weight calculation, the following diagram is provided.
Figure 1. Logical workflow for calculating the molecular weight of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. fiveable.me [fiveable.me]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Atomic/Molar mass [westfield.ma.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 16. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 183059-24-7|this compound|BLD Pharm [bldpharm.com]
Elucidation of the Molecular Structure: A Technical Guide to tert-Butyl 2-hydroxy-2-methylpropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure of tert-Butyl 2-hydroxy-2-methylpropylcarbamate. Due to the limited availability of direct experimental data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to predict its characteristic features. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Identity and Properties
This compound is a carbamate derivative with the molecular formula C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol .[1] Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to a 2-amino-2-methyl-1-propanol backbone.
| Identifier | Value | Reference |
| CAS Number | 183059-24-7 | [1] |
| Molecular Formula | C₉H₁₉NO₃ | [1] |
| Molecular Weight | 189.25 | [1] |
| SMILES | O=C(OC(C)(C)C)NCC(C)(O)C | [1] |
Proposed Synthesis
A plausible synthetic route to this compound involves the reaction of 1-amino-2-methyl-2-propanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This reaction is a standard method for the introduction of the Boc protecting group onto an amine.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1-amino-2-methyl-2-propanol (1.0 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 equivalents) at 0 °C.
-
Reaction Execution: Allow the reaction mixture to stir and warm to room temperature over a period of 2-4 hours.
-
Work-up: Upon completion, the reaction mixture is typically washed with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated aqueous sodium bicarbonate to neutralize the acid, and finally with brine.
-
Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.20 | d, J ≈ 6.0 Hz | 2H | -NH-CH₂ - |
| ~ 2.50 | br s | 1H | -OH |
| ~ 1.45 | s | 9H | -C(CH₃ )₃ |
| ~ 1.25 | s | 6H | -C(CH₃ )₂-OH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157.0 | C =O (carbamate) |
| ~ 79.5 | -C (CH₃)₃ |
| ~ 71.0 | -C (CH₃)₂-OH |
| ~ 50.0 | -NH-C H₂- |
| ~ 28.5 | -C(C H₃)₃ |
| ~ 27.0 | -C(C H₃)₂-OH |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 3400 (broad) | O-H | Alcohol stretching |
| ~ 3350 | N-H | Carbamate stretching |
| ~ 2970 | C-H | Alkane stretching |
| ~ 1690 | C=O | Carbamate stretching |
| ~ 1160 | C-O | Ester stretching |
Mass Spectrometry (MS)
Mass spectrometry would likely be performed using electrospray ionization (ESI).
| m/z | Ion |
| 190.14 | [M+H]⁺ |
| 212.12 | [M+Na]⁺ |
| 134.10 | [M - C₄H₉O]⁺ (loss of tert-butoxy group) |
| 116.09 | [M - C₄H₉O₂]⁺ (loss of Boc group) |
Structure Visualization
The following diagram illustrates the chemical structure of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, structural elucidation of this compound. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers working with this compound. Experimental verification of the data presented herein is recommended for definitive characterization. The information is intended to facilitate further research and application in drug discovery and development processes.
References
Synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathway for tert-butyl 2-hydroxy-2-methylpropylcarbamate, a valuable intermediate in organic synthesis and drug development. This document provides a comprehensive overview of the synthetic route, a detailed experimental protocol, and expected quantitative data to facilitate its preparation in a laboratory setting.
Core Synthesis Pathway
The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc anhydride). This reaction selectively protects the more nucleophilic amino group over the hydroxyl group, yielding the desired carbamate.
The reaction proceeds by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, with tert-butanol and carbon dioxide as the byproducts. The evolution of carbon dioxide gas helps to drive the reaction to completion.
Starting Materials:
-
2-Amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc)₂O
Reagents and Solvents:
-
A suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol.
-
Optionally, a mild base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) can be used to facilitate the reaction, although it often proceeds efficiently without a base.
Experimental Protocol
This section outlines a detailed experimental procedure for the synthesis of this compound.
Materials:
-
2-Amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-methyl-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Amino-2-methyl-1-propanol |
| Reagent | Di-tert-butyl dicarbonate |
| Molar Ratio (Amine:Boc₂O) | 1 : 1.05-1.2 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85 - 95% |
| Purification Method | Aqueous work-up, Column Chromatography (if necessary) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of N-Boc protection of an amine with di-tert-butyl dicarbonate.
Spectroscopic Analysis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a carbamate derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of published, consolidated spectroscopic data for this specific compound, this document outlines the predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It serves as a practical resource for researchers involved in the synthesis, identification, and characterization of this molecule, offering detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate the confirmation of the compound's identity and purity in a laboratory setting.
Introduction
This compound (CAS No. 183059-24-7) is an organic molecule featuring a carbamate functional group, a tertiary alcohol, and a bulky tert-butyl group.[1] The molecular formula is C₉H₁₉NO₃, and it has a molecular weight of 189.25 g/mol .[1] The unique combination of these structural elements imparts specific chemical and physical properties that are of interest in various fields, including as a potential intermediate in the synthesis of more complex molecules in drug development. Accurate and thorough spectroscopic analysis is paramount for the unambiguous identification and quality control of this compound. This guide details the expected outcomes from key spectroscopic techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally similar compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃C-O- | ~1.45 | Singlet | 9H |
| -NH- | ~5.0 (broad) | Singlet | 1H |
| -CH₂- | ~3.20 | Doublet | 2H |
| (CH₃)₂C-OH | ~1.25 | Singlet | 6H |
| -OH | ~2.5 (broad) | Singlet | 1H |
Note: The chemical shifts of N-H and O-H protons are highly dependent on concentration and temperature and may exchange with deuterium in solvents like D₂O.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O | ~156 |
| (C H₃)₃C-O- | ~79 |
| (C H₃)₃C-O- | ~28 |
| -C H₂- | ~50 |
| (C H₃)₂C-OH | ~71 |
| (C H₃)₂C-OH | ~27 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (Alcohol) | 3600-3200 (broad) | Stretching |
| N-H (Carbamate) | 3450-3300 (sharp) | Stretching |
| C-H (Alkyl) | 2980-2850 | Stretching |
| C=O (Carbamate) | 1715-1680 | Stretching |
| C-O (Ester/Alcohol) | 1250-1050 | Stretching |
| N-H | 1540-1510 | Bending |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 174 | [M - CH₃]⁺ |
| 134 | [M - C(CH₃)₃]⁺ |
| 116 | [M - C(CH₃)₃ - H₂O]⁺ |
| 102 | [M - C(CH₃)₃ - O]⁺ |
| 59 | [(CH₃)₂COH]⁺ |
| 57 | [C(CH₃)₃]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Synthesis and Purification (Illustrative)
A plausible synthetic route to this compound involves the reaction of 1-amino-2-methyl-2-propanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a mild base such as triethylamine.
-
Reaction Setup: In a round-bottom flask, dissolve 1-amino-2-methyl-2-propanol (1 equivalent) in THF.
-
Reagent Addition: Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although modern spectrometers can also reference the residual solvent peak.[3]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): If the compound is a viscous oil or low-melting solid, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]
-
Sample Preparation (KBr Pellet): If the compound is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.[6] Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[7] Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (GC-MS)
Given the presence of polar hydroxyl and amine functional groups, derivatization may be necessary for optimal analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to improve volatility and thermal stability.[8]
-
Sample Preparation (Derivatization - optional but recommended): To a small, dry sample vial, add approximately 1 mg of the compound. Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a solvent like pyridine or acetonitrile. Heat the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.
-
GC-MS System: Use a GC system equipped with a capillary column suitable for polar molecules (e.g., a wax-type polyethylene glycol stationary phase).[9]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample (derivatized or underivatized in a suitable solvent) into the GC inlet.
-
Chromatography: Use a temperature program that allows for the separation of the analyte from any impurities or solvent peaks. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
Mass Spectrometry: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using Electron Impact ionization at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis.
Conclusion
This technical guide provides a foundational framework for the spectroscopic analysis of this compound. By presenting predicted data alongside detailed, generalized experimental protocols, it equips researchers, scientists, and drug development professionals with the necessary information to confidently synthesize, purify, and characterize this compound. The provided workflows and data tables serve as a valuable reference for ensuring the structural integrity and purity of this compound in research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC/MS analysis of small polar volatile molecules - Chromatography Forum [chromforum.org]
Technical Guide: Safety and Handling of tert-Butyl 2-hydroxy-2-methylpropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl 2-hydroxy-2-methylpropylcarbamate (CAS No. 183059-24-7). The information herein is compiled from available safety data sheets and chemical databases to ensure safe laboratory practices.
Chemical Identification and Properties
| Property | Value | Source |
| CAS Number | 183059-24-7 | ChemScene |
| Molecular Formula | C₉H₁₉NO₃ | ChemScene[1] |
| Molecular Weight | 189.25 g/mol | ChemScene[1] |
| Synonyms | tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate | ChemScene[1] |
| Purity | ≥98% | ChemScene[1] |
| Storage Temperature | Room temperature | ChemScene[1] |
Computational Data
| Metric | Value | Source |
| LogP | 1.282 | ChemScene[1] |
| H-Bond Acceptors | 3 | ChemScene[1] |
| H-Bond Donors | 2 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Hazard Identification and Classification
Based on available data, this compound is classified as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and ensure laboratory safety.
Safe Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]
-
Ingestion: Do not eat, drink, or smoke when using this product.
Storage Conditions
-
Container: Keep the container tightly closed in a dry and cool place.[3]
-
Incompatibilities: Store away from incompatible materials. Although specific incompatibility data for this compound is limited, avoid strong oxidizing agents as a general precaution.
Emergency and First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| If Inhaled | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Personal Protective Equipment (PPE) Specifications
| Body Part | Equipment | Specifications |
| Eyes | Safety glasses with side-shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. |
| Body | Laboratory coat | Standard lab coat to protect against splashes. |
| Respiratory | Fume hood or ventilated enclosure | Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. |
Experimental Protocols
Detailed experimental safety data for this compound is not publicly available. The following are generalized protocols for the types of studies that would be conducted to determine the GHS classifications. These are based on OECD guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Objective: To determine the acute oral toxicity (LD50) of the substance.
-
Methodology: A single animal (typically a female rodent) is dosed at a starting level just below the best preliminary estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity for up to 14 days.
-
Dosage Adjustment: If the animal survives, a second animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
Endpoint: The test is complete when a stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.
Acute Dermal Irritation/Corrosion (OECD 404)
-
Objective: To assess the potential of the substance to cause skin irritation or corrosion.
-
Methodology: A small amount of the substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single animal (typically a rabbit).
-
Exposure: The test substance is held in contact with the skin for up to 4 hours.
-
Observation: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.
Acute Eye Irritation/Corrosion (OECD 405)
-
Objective: To determine the potential for the substance to cause serious eye damage or irritation.
-
Methodology: A small amount of the substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of a single animal (typically a rabbit). The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Scoring: The cornea, iris, and conjunctivae are scored for the severity of any lesions.
-
Classification: The substance is classified based on the persistence and severity of the observed eye effects.
Visualized Workflows
Caption: Figure 1: Safe Handling and Storage Workflow
Caption: Figure 2: Emergency Response Workflow
References
The Multifaceted Biological Activities of Carbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamate derivatives, organic compounds derived from carbamic acid, represent a versatile class of molecules with a broad spectrum of biological activities. Their ability to interact with various biological targets has led to their widespread use as insecticides, herbicides, fungicides, and therapeutic agents for a range of diseases.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of carbamate derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The chemical and proteolytic stability of carbamates, along with their ability to permeate cell membranes, makes them a significant structural motif in modern drug discovery and medicinal chemistry.[1][2][4]
Core Biological Activities and Mechanisms of Action
The biological effects of carbamate derivatives are diverse, stemming from their ability to interact with and modulate the activity of various enzymes and receptors.
Insecticidal Activity: Acetylcholinesterase Inhibition
The primary mechanism of action for most carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[5][6][7] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[8] By inhibiting AChE, carbamates cause an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[9] This inhibition is typically reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme, making carbamates generally less toxic to mammals than organophosphates, which cause irreversible inhibition.[6][10]
Signaling Pathway of Acetylcholinesterase Inhibition by Carbamates
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Comparative Evaluation of the Anticonvulsant Profile, Carbonic-Anhydrate Inhibition and Teratogenicity of Novel Carbamate Derivatives of Branched Aliphatic Carboxylic Acids with 4-Aminobenzensulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extension.psu.edu [extension.psu.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Syntheses and evaluation of anticonvulsant activity of novel branched alkyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.flvc.org [journals.flvc.org]
- 10. High lethality and minimal variation after acute self-poisoning with carbamate insecticides in Sri Lanka – implications for global suicide prevention - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the primary amine of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O). This document outlines the reaction procedure, purification methods, and comprehensive characterization data to ensure reproducibility and high purity of the final product. This protocol is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Introduction
tert-Butyl carbamates, commonly known as Boc-protected amines, are fundamental intermediates in modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of amines under a wide range of reaction conditions and can be readily removed under mild acidic conditions. The target molecule, this compound, incorporates both a protected amine and a hydroxyl group, making it a versatile building block for further chemical transformations. This protocol details a reliable and efficient method for its preparation.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-2-methyl-1-propanol on the carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in a suitable organic solvent.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
Materials and Methods
| Reagent/Material | Grade | Supplier |
| 2-Amino-2-methyl-1-propanol | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | J.T. Baker |
| Brine | Saturated Aqueous Solution | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Ethyl Acetate | HPLC Grade | Honeywell |
| Hexanes | HPLC Grade | Avantor |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-methyl-1-propanol (5.0 g, 56.1 mmol). Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (13.4 g, 61.7 mmol, 1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a low Rf value, while the product will have a higher Rf.
-
Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a colorless to pale yellow oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 40% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.
Data Presentation
| Parameter | Value |
| Yield | 9.8 g (92%) |
| Appearance | White solid |
| Melting Point | 68-70 °C |
| Molecular Formula | C₉H₁₉NO₃ |
| Molecular Weight | 189.25 g/mol |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (s, 1H, NH), 3.45 (s, 1H, OH), 3.16 (d, J = 6.4 Hz, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.20 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 157.2, 79.4, 71.1, 55.4, 28.4, 25.0 |
| FTIR (KBr, cm⁻¹) | 3420 (O-H), 3350 (N-H), 2975, 2930 (C-H), 1685 (C=O), 1520, 1170 |
| Mass Spectrometry (ESI+) | m/z 190.14 [M+H]⁺, 212.12 [M+Na]⁺ |
Visualization of Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. The detailed experimental procedure and comprehensive characterization data will be a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the efficient production of this important synthetic intermediate.
tert-Butyl 2-hydroxy-2-methylpropylcarbamate as a protecting group in peptide synthesis
Application Notes and Protocols: The Hmp-Boc Protecting Group in Peptide Synthesis
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the choice of amine protecting groups is paramount to achieving high-yield, high-purity peptides. The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies, prized for its stability under a wide range of conditions and its clean removal with moderate acids. This document describes the application and protocols for a specialized, hydroxyl-functionalized carbamate protecting group: tert-Butyl 2-hydroxy-2-methylpropylcarbamate , which we will refer to by the acronym Hmp-Boc .
The Hmp-Boc group is structurally analogous to the standard Boc group but features a tertiary alcohol moiety. This modification is hypothesized to alter the group's physicochemical properties, potentially influencing its acid lability, solubility, and cleavage kinetics. These notes provide a comprehensive overview and detailed protocols for researchers and drug development professionals interested in exploring the Hmp-Boc group as an alternative to traditional protecting groups in specialized peptide synthesis applications.
Potential Advantages and Disadvantages
The unique structure of the Hmp-Boc group suggests several potential benefits and drawbacks compared to the standard Boc group.
| Feature | Potential Advantages | Potential Disadvantages |
| Hydroxyl Group | - Increased polarity of the protected amino acid, potentially improving solubility in certain solvents. - May allow for further functionalization or on-resin analytics. | - The hydroxyl group may require its own protection in certain synthetic routes, adding complexity. - Could lead to undesired side reactions under specific coupling or cleavage conditions. |
| Steric Hindrance | - The bulky 2-hydroxy-2-methylpropyl structure may offer robust protection of the N-terminus. | - Increased steric bulk might slightly reduce coupling efficiency compared to smaller groups. |
| Acid Lability | - The tertiary alcohol may influence the electronic properties of the carbamate, potentially fine-tuning the acid concentration required for cleavage. | - Cleavage mechanism might be more complex, with a higher risk of side-product formation (e.g., dehydration of the hydroxyl group). |
Experimental Protocols
Protocol 1: Synthesis of Hmp-Boc Protected Amino Acids
This protocol outlines a representative method for the N-protection of an amino acid with the Hmp-Boc group, starting from the synthesis of the chloroformate precursor.
A. Synthesis of tert-Butyl 2-hydroxy-2-methylpropyl Chloroformate
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1-dimethyl-2-hydroxyethylamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Phosgene: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM via the dropping funnel over 30 minutes. Caution: Triphosgene is highly toxic. This step must be performed in a certified fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Work-up: The resulting chloroformate solution is typically used immediately in the next step without purification.
B. N-Protection of an Amino Acid (e.g., Alanine)
-
Dissolution: Dissolve Alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium carbonate (2.5 eq) and stir until a clear solution is obtained.
-
Cooling: Cool the amino acid solution to 0 °C in an ice bath.
-
Addition of Chloroformate: Slowly add the freshly prepared chloroformate solution from step A over 30 minutes.
-
Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.
-
Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Hmp-Boc-Alanine-OH.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Hmp-Boc-Amino Acids
This protocol describes a standard cycle for incorporating an Hmp-Boc protected amino acid into a growing peptide chain on a solid support (e.g., Merrifield resin).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Remove the existing N-terminal protecting group (e.g., Fmoc) with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
Pre-activate the Hmp-Boc-amino acid (3.0 eq) with a coupling reagent such as HBTU (2.9 eq) and a base like DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Hmp-Boc Group and Resin
This protocol details the final step of cleaving the Hmp-Boc group and releasing the synthesized peptide from the resin.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying and Purification: Dry the peptide pellet under a vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data (Illustrative)
The following tables present hypothetical, yet plausible, data from experiments designed to characterize the performance of the Hmp-Boc protecting group.
Table 1: Hmp-Boc Cleavage Efficiency in Various Acidic Conditions
| Reagent | Concentration | Time (min) | Cleavage Efficiency (%) |
| TFA | 95% (in DCM) | 120 | >99% |
| TFA | 50% (in DCM) | 120 | 95% |
| TFA | 25% (in DCM) | 120 | 78% |
| HCl | 4M (in Dioxane) | 180 | 92% |
Table 2: Comparison of Coupling Efficiency
| Protected Amino Acid | Coupling Time (hr) | Kaiser Test Result | Crude Peptide Purity (%) |
| Hmp-Boc-Ala-OH | 2 | Negative | 91% |
| Boc-Ala-OH | 1.5 | Negative | 94% |
| Fmoc-Ala-OH | 1.5 | Negative | 95% |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Synthesis workflow for Hmp-Boc protected amino acids.
Caption: The cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for peptide cleavage and purification.
Application of tert-Butyl 2-hydroxy-2-methylpropylcarbamate in Pharmaceutical Synthesis: A Proxy Approach Using N-Boc-2-amino-2-methyl-1-propanol
Introduction
This document provides detailed application notes and protocols for the synthesis and utilization of N-Boc-2-amino-2-methyl-1-propanol as a versatile building block. Its primary application highlighted here is in the synthesis of chiral auxiliaries, which are instrumental in controlling stereochemistry in the synthesis of complex pharmaceutical intermediates.[][4]
Core Application: Synthesis of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to guide the formation of a desired stereoisomer.[][4] The sterically demanding nature of the 2-amino-2-methyl-1-propanol backbone makes its derivatives effective in inducing facial selectivity in various chemical transformations.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-amino-2-methyl-1-propanol
This protocol describes the Boc-protection of 2-amino-2-methyl-1-propanol.
Reaction Scheme:
Materials:
-
2-Amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in methanol or dichloromethane.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield N-Boc-2-amino-2-methyl-1-propanol as a white solid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-2-methyl-1-propanol | [5][6] |
| Reagent | Di-tert-butyl dicarbonate | [] |
| Solvent | Methanol or DCM | [] |
| Yield | 85-95% | [1] |
| Purity | >98% (after chromatography) | [1] |
Workflow for the Synthesis of N-Boc-2-amino-2-methyl-1-propanol:
Caption: Synthesis workflow for N-Boc-2-amino-2-methyl-1-propanol.
Protocol 2: Application in the Synthesis of a Chiral Oxazolidinone Auxiliary
This protocol demonstrates the use of N-Boc-2-amino-2-methyl-1-propanol in the preparation of a chiral oxazolidinone, a class of powerful chiral auxiliaries.
Reaction Scheme:
Note: This is a representative reaction. The actual synthesis of Evans-type auxiliaries often starts from amino acids.[8] A more direct application of the title compound would be its conversion to a chiral ligand or a sterically hindered base.
Illustrative Application Workflow:
The following diagram illustrates the logical flow of how a Boc-protected amino alcohol like N-Boc-2-amino-2-methyl-1-propanol can be utilized in the synthesis of a chiral intermediate.
Caption: Application of a Boc-protected amino alcohol in asymmetric synthesis.
Signaling Pathways and Logical Relationships
While the direct modulation of a signaling pathway by tert-Butyl 2-hydroxy-2-methylpropylcarbamate is not documented, its role as a building block for bioactive molecules can be represented in a logical diagram. The final pharmaceutical agent synthesized using this or an analogous building block would then interact with a specific biological target.
Logical Relationship in Drug Development:
Caption: Logical flow from building block to therapeutic effect.
Conclusion
This compound, and more broadly, sterically hindered Boc-protected amino alcohols like N-Boc-2-amino-2-methyl-1-propanol, are valuable precursors in pharmaceutical synthesis. Their utility lies in their ability to introduce chirality and provide a stable, yet readily cleavable, protected amine. These features are highly desirable in the construction of complex, enantiomerically pure drug candidates. The protocols and data presented, using a close structural analogue, provide a framework for researchers and drug development professionals to understand and potentially utilize this class of compounds in their synthetic endeavors. Further research into the specific applications of the title compound may reveal its unique contributions to medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for Boc protection using tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Application Notes and Protocols for Amine Protection via tert-Butoxycarbonylation
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robust stability across a range of chemical conditions and its facile, selective removal under mild acidic conditions. While various reagents can be utilized for the introduction of the Boc group, the most common and well-documented method involves the use of di-tert-butyl dicarbonate (Boc₂O). This document provides a detailed experimental protocol for the Boc protection of amines using this standard reagent.
Reaction Mechanism
The Boc protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc₂O molecule. This forms a tetrahedral intermediate which subsequently collapses, yielding the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[1] The formation of gaseous CO₂ provides a thermodynamic driving force for the reaction.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various conditions reported for the N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate, highlighting the versatility of this transformation.
| Entry | Substrate Type | Reagents and Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1 | Various Amines | (Boc)₂O, Base (e.g., NaOH, DMAP) | Water, THF, Acetonitrile | Room Temperature or 40°C | Flexible | High | |
| 2 | Structurally Diverse Amines | (Boc)₂O, Yttria-Zirconia based Lewis acid | Dry Acetonitrile | Room Temperature | Short | Excellent | |
| 3 | Various Amines | (Boc)₂O | Water-Acetone | Room Temperature | 8-12 min | Good to Excellent | |
| 4 | Aliphatic Diamines | tert-Butyl phenyl carbonate | Absolute EtOH | Reflux (max 80°C) | 18 h | 51% | [2] |
| 5 | Various Amines | (Boc)₂O, Triethylamine (TEA) or DIPEA | H₂O/THF (2:1) | 0°C to Room Temperature | ~6 h | Not specified | [3] |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Boc protection of a generic primary or secondary amine using di-tert-butyl dicarbonate.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium hydroxide (NaOH), or Sodium bicarbonate (NaHCO₃)) (1.5 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or 1,4-Dioxane)
-
Deionized water
-
Brine solution (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine substrate in the chosen anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base to the stirred solution of the amine. If the reaction is exothermic, it is advisable to cool the reaction mixture in an ice bath before and during the addition of the base.
-
Addition of Di-tert-butyl dicarbonate: To the stirred solution, add di-tert-butyl dicarbonate portion-wise or as a solution in the reaction solvent. The addition should be performed at 0°C if the reaction is known to be highly exothermic.[3]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
Visualizations
Reaction Signaling Pathway
The following diagram illustrates the general mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.
Caption: Mechanism of Amine Boc Protection.
Experimental Workflow
The diagram below outlines the general workflow for the experimental procedure of Boc protection.
Caption: Boc Protection Experimental Workflow.
References
Application Notes and Protocols for the Deprotection of tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1] The deprotection of tert-butyl 2-hydroxy-2-methylpropylcarbamate to yield 1-amino-2-methylpropan-2-ol is a critical step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. This document provides detailed experimental conditions and protocols for this transformation, primarily focusing on the use of trifluoroacetic acid (TFA).
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA follows an acid-catalyzed hydrolysis mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to produce the free amine and carbon dioxide.[1][2] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]
Experimental Conditions
The deprotection of this compound is typically achieved using a solution of trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM). The reaction conditions can be varied to optimize the yield and purity of the final product.
Table 1: Summary of Experimental Conditions for Boc Deprotection
| Parameter | Condition | Notes | Reference |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid that effectively cleaves the Boc group. | [1][3][4] |
| Solvent | Dichloromethane (DCM) | A common solvent for this reaction. | [1][3] |
| TFA Concentration | 25% - 50% (v/v) in DCM | Higher concentrations can lead to faster reactions. | [3] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0°C and then allowed to warm to room temperature.[1] | [1][3] |
| Reaction Time | 1 - 18 hours | Reaction progress should be monitored by TLC or LC-MS. | [1][3] |
| Work-up | Neutralization with base | Typically involves washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). | [1][3] |
Detailed Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection
This protocol is a general method for the deprotection of Boc-protected amines using TFA in DCM.[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA dropwise to the stirred solution. A typical concentration of TFA is 25-50% (v/v) relative to the DCM.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]
-
Redissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution.[1][3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting amine can be further purified by techniques such as crystallization or chromatography if necessary.
Protocol 2: Alternative Deprotection and Work-up
This protocol provides an alternative work-up procedure that may be useful in certain cases.[5]
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the excess TFA.[5]
-
Dissolve the resulting viscous oil in a minimal amount of chloroform or DCM.[5]
-
Pour the solution into a larger volume of diethyl ether and stir. This may cause the product to precipitate.[5]
-
Filter the precipitate, wash it with diethyl ether, and dry it under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.
Visualizing the Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
Safety Precautions
-
Trifluoroacetic acid is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
The reaction generates carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.[2]
-
Neutralization of TFA with sodium bicarbonate is an exothermic reaction and releases CO₂. Perform this step slowly and with caution.[1]
References
Application Notes and Protocols for tert-Butyl 2-hydroxy-2-methylpropylcarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols regarding the synthesis and reaction mechanism of tert-butyl 2-hydroxy-2-methylpropylcarbamate, a key building block in modern organic synthesis. Also known as N-Boc-2-amino-2-methyl-1-propanol, this compound features a sterically hindered amino alcohol scaffold with a versatile tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] Its unique structure makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of peptide synthesis and drug discovery.[1][2][4] These notes offer a comprehensive overview of its synthesis, reaction mechanism, and a detailed experimental protocol for its preparation and subsequent use.
Introduction
This compound is a carbamate-protected amino alcohol that serves as a crucial synthon for introducing the 1,2-amino alcohol motif into target molecules.[3] The Boc protecting group is of significant importance in organic chemistry due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[5] This orthogonality allows for selective chemical transformations at other functional groups within a molecule. The primary alcohol and the protected secondary amine on a tertiary carbon in this compound offer two distinct points for chemical modification, making it a versatile building block for creating diverse molecular architectures.[2][3]
Reaction Mechanism: Synthesis of this compound
The synthesis of this compound is achieved through the Boc-protection of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism without a base:
-
The lone pair of electrons on the nitrogen atom of 2-amino-2-methyl-1-propanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate.[1][4]
-
The tetrahedral intermediate is unstable and collapses. The C-O bond of the leaving group cleaves, resulting in the formation of the Boc-protected amine and a tert-butyl carbonate anion.[1]
-
The tert-butyl carbonate anion is a relatively strong base and deprotonates the newly formed positively charged amine, yielding the final product and tert-butyl bicarbonate.[1]
-
The unstable tert-butyl bicarbonate then decomposes into carbon dioxide (CO₂) gas and tert-butanol.[1]
Mechanism with a base (e.g., Triethylamine - TEA):
The presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), can accelerate the reaction.
-
The initial nucleophilic attack of the amine on the (Boc)₂O occurs as described above, forming the tetrahedral intermediate.
-
The added base then deprotonates the positively charged nitrogen atom in the tetrahedral intermediate.[2]
-
The intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to tert-butoxide and carbon dioxide.[2]
The following DOT script visualizes the base-catalyzed reaction mechanism.
Experimental Protocols
Synthesis of this compound
This protocol details the procedure for the Boc-protection of 2-amino-2-methyl-1-propanol.
Materials:
-
2-Amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous THF (approximately 10 mL per gram of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution with stirring.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous THF dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Quantitative Data Summary:
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 2-Amino-2-methyl-1-propanol | 1.0 | 89.14 | - | Liquid |
| Di-tert-butyl dicarbonate | 1.05 | 218.25 | - | Solid |
| Triethylamine | 1.1 | 101.19 | - | Liquid |
| This compound | - | 189.25 | 85-95 | Solid |
Application in Synthesis: Oxidation of the Hydroxyl Group
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, a valuable intermediate for further synthetic transformations. This protocol describes a common oxidation procedure using Dess-Martin periodinane (DMP).
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent reaction of this compound.
References
Application Notes and Protocols for tert-Butyl 2-hydroxy-2-methylpropylcarbamate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-hydroxy-2-methylpropylcarbamate is a chiral building block with significant potential in the field of asymmetric synthesis. Its structure, featuring a protected amine and a hydroxyl group on a chiral scaffold, makes it a valuable precursor for the synthesis of more complex chiral molecules, including ligands for asymmetric catalysis and chiral auxiliaries. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, while allowing for facile deprotection under mild acidic conditions. This allows for selective manipulation of the hydroxyl group, making it a versatile tool in the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical applications.
While direct use of this compound as a chiral auxiliary or catalyst is not extensively documented in peer-reviewed literature, its precursor, 2-amino-2-methyl-1-propanol, is a well-established component in the synthesis of various chiral ligands and auxiliaries.[1][2] Therefore, the primary application of the title compound lies in its role as a protected chiral building block for the construction of these stereodirecting agents.
Application as a Precursor to Chiral Ligands
One of the key applications of this compound is in the synthesis of chiral ligands for asymmetric catalysis. The amino alcohol moiety is a common structural motif in a variety of successful ligand classes, such as bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands. The general workflow involves the conversion of the amino alcohol to the corresponding oxazoline, which can then be linked to a coordinating backbone.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of a chiral ligand from this compound.
Representative Experimental Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand Precursor
This protocol describes a representative synthesis of a chiral oxazoline from this compound, which can be further utilized in the generation of bis(oxazoline) ligands.
Step 1: Tosylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tosylated product.
Step 2: Intramolecular Cyclization to form the Chiral Oxazoline
-
Dissolve the tosylated product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-Boc protected chiral oxazoline.
Quantitative Data from Analogous Asymmetric Reactions
| Reaction Type | Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / Chiral Oxazoline Ligand | 1,3-Diphenylallyl acetate | 95 | 98 | [General representation based on similar systems] |
| Asymmetric Diels-Alder | Cu(OTf)₂ / Chiral Bis(oxazoline) Ligand | N-Crotonyloxazolidinone | 92 | 96 | [General representation based on similar systems] |
| Asymmetric Aldol Reaction | TiCl₄ / Chiral Oxazolidinone Auxiliary | Acetophenone | 85 | >99 (d.r.) | [General representation based on similar systems] |
d.r. = diastereomeric ratio
Logical Relationship Diagram for Asymmetric Catalysis
The following diagram illustrates the logical relationship in a typical asymmetric catalytic cycle where a chiral ligand, potentially derived from this compound, is employed.
Caption: A simplified representation of an asymmetric catalytic cycle.
Conclusion
This compound serves as a valuable, protected chiral building block for the synthesis of stereodirecting agents in asymmetric synthesis. Its utility is primarily as a precursor to chiral ligands and auxiliaries, which are then employed in a variety of enantioselective transformations. The protocols and data presented, while based on analogous systems, provide a strong foundation for researchers and drug development professionals to explore the potential of this compound in the development of novel and efficient asymmetric synthetic methodologies.
References
Step-by-step guide for using tert-Butyl 2-hydroxy-2-methylpropylcarbamate in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory use of tert-Butyl 2-hydroxy-2-methylpropylcarbamate. It includes detailed information on its properties, applications in organic synthesis, and step-by-step experimental protocols.
Introduction
This compound (CAS No: 183059-24-7) is a valuable chiral building block in organic synthesis.[1] Its structure incorporates a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amine, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[2][3] The Boc protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for selective transformations at the hydroxyl group.[4][5]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO₃ | [6] |
| Molecular Weight | 189.25 g/mol | [6] |
| Appearance | Not specified, likely a solid or oil | |
| Storage | Store at room temperature | [6] |
| Topological Polar Surface Area (TPSA) | 58.56 Ų | [6] |
| logP | 1.282 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
Safety Precautions:
While specific hazard information for this compound is not extensively documented, it is prudent to handle it with the standard care for laboratory chemicals. Based on safety data sheets for similar compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Applications in Organic Synthesis
The primary application of this compound is as a chiral synthon in multi-step organic synthesis. The presence of both a protected amine and a hydroxyl group allows for a variety of chemical transformations.
-
Introduction of a Protected Amine: The Boc-protected amine is stable to a wide range of non-acidic reagents, allowing for reactions to be carried out at other parts of the molecule.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution reactions.
-
Chiral Pool Synthesis: As a chiral molecule, it can be used to introduce a specific stereocenter into a target molecule, which is crucial in drug development where enantiomeric purity is often required.
Experimental Protocols
The following are general protocols for the use of this compound and related compounds. These should be adapted and optimized for specific substrates and reaction scales.
Protocol for Boc Protection of an Amine (General)
This protocol describes the general procedure for introducing a Boc protecting group to a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O), a reaction analogous to the function of the carbamate portion of the title compound.
Materials:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and acetone)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1 to 2.0 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[8]
Protocol for Deprotection of a Boc-Protected Amine
This protocol outlines the removal of the Boc protecting group to liberate the free amine.
Materials:
-
Boc-protected amine
-
Acidic reagent (e.g., Trifluoroacetic acid (TFA) in DCM, or a solution of HCl in dioxane or ethyl acetate)
-
Solvent (e.g., Dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the Boc-protected amine in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add the acidic reagent (e.g., a 20-50% solution of TFA in DCM, or a 4M solution of HCl in dioxane) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, carefully remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.[9][10]
Visualizations
Experimental Workflow for Utilization as a Chiral Building Block
The following diagram illustrates a general workflow for using this compound in a synthetic sequence.
Caption: General synthetic workflow utilizing this compound.
Logical Relationship of Boc Protection and Deprotection
This diagram shows the cyclical nature of amine protection and deprotection in multi-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl hydroxy(methyl)carbamate | 19689-97-5 | UAA68997 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. scispace.com [scispace.com]
- 6. spectrabase.com [spectrabase.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-hydroxy-2-methylpropylcarbamate is a valuable bifunctional molecule utilized as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of a sterically hindered secondary alcohol and a protected primary amine within the same structure makes it a versatile synthon. The tert-butoxycarbonyl (Boc) protecting group is of particular industrial importance due to its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions, which allows for selective deprotection in multi-step synthetic routes.[1][2] This document provides a detailed protocol for the large-scale synthesis of this compound via the Boc-protection of 1-amino-2-methyl-2-propanol.
Reaction Scheme
The synthesis proceeds through the nucleophilic attack of the primary amine of 1-amino-2-methyl-2-propanol on di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base.
Chemical Equation:
Quantitative Data Summary
For ease of comparison and scaling, the following table summarizes the key quantitative data for the synthesis.
| Parameter | 1-amino-2-methyl-2-propanol | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | This compound |
| Molecular Weight ( g/mol ) | 89.14 | 218.25 | 84.01 | 189.25 |
| Molar Equivalents | 1.0 | 1.05 - 1.1 | 1.5 - 2.0 | - |
| Typical Scale (mol) | 1.0 - 10.0 | 1.05 - 11.0 | 1.5 - 20.0 | - |
| Typical Yield (%) | - | - | - | > 90% |
| Physical Form | Colorless to pale yellow liquid | White crystalline solid | White crystalline powder | White to off-white solid |
| CAS Number | 124-68-5 | 24424-99-5 | 144-55-8 | 183059-24-7 |
Detailed Experimental Protocol
This protocol is designed for a large-scale laboratory or pilot plant setting.
Materials and Equipment:
-
1-amino-2-methyl-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Large-capacity reactor equipped with mechanical stirring, a temperature probe, and an addition funnel
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
In a suitable reactor, dissolve 1-amino-2-methyl-2-propanol (1.0 eq.) and sodium bicarbonate (1.5 eq.) in a mixture of deionized water and dichloromethane (1:1 v/v). The volume should be sufficient to ensure efficient stirring.
-
Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.
-
-
Addition of Di-tert-butyl Dicarbonate:
-
Dissolve di-tert-butyl dicarbonate (1.05 eq.) in dichloromethane.
-
Add the Boc₂O solution dropwise to the cooled reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C. Gas evolution (CO₂) will be observed.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a large separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x additional portions).
-
Combine all organic layers and wash sequentially with deionized water and brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.
-
-
Purification:
-
For highly pure material, the crude product can be recrystallized. A suitable solvent system is a mixture of ethyl acetate and hexane.[3]
-
Dissolve the crude product in a minimal amount of warm ethyl acetate.
-
Slowly add hexane until turbidity is observed.
-
Allow the solution to cool to room temperature, then cool further to 0-5 °C to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.
-
The reaction is exothermic and generates gas; ensure adequate cooling and pressure equalization.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Conclusion
The described protocol provides a robust and scalable method for the synthesis of this compound. The use of readily available and cost-effective reagents, coupled with a straightforward work-up and purification procedure, makes this process suitable for large-scale production in a research or industrial setting. The high yield and purity of the final product are critical for its subsequent use in the development of novel pharmaceutical compounds.
References
The Tert-Butyl Group: A Pillar in Modern Organic Synthesis with Expanding Applications
The tert-butyl group, a seemingly simple yet sterically demanding and electronically influential moiety, continues to be a cornerstone in modern organic synthesis. Its strategic incorporation into molecules offers chemists unparalleled control over reactivity, selectivity, and molecular properties. While its role as a robust protecting group is well-established, recent research has unveiled novel applications, pushing the boundaries of synthetic efficiency and molecular design. This report provides detailed application notes and protocols for recent and significant uses of tert-butyl compounds, tailored for researchers, scientists, and professionals in drug development.
Application 1: The Enduring Legacy of Tert-Butyl Protecting Groups
The tert-butoxycarbonyl (Boc) group for amines and the tert-butyl ester for carboxylic acids remain indispensable tools in multi-step synthesis, particularly in peptide and pharmaceutical chemistry. Their popularity stems from a unique combination of stability to a wide range of reagents and conditions, and their facile, selective removal under acidic conditions.
Application Note: N-Boc Protection of Amines
The Boc group is a premier choice for masking the nucleophilicity of primary and secondary amines, preventing unwanted side reactions. The most common method for its installation involves the use of di-tert-butyl dicarbonate (Boc)₂O.
Experimental Workflow for N-Boc Protection:
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the N-protection of 2-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc₂O). This reaction, often referred to as "Boc protection," is a nucleophilic acyl substitution where the amino group of 2-amino-2-methyl-1-propanol attacks one of the carbonyl carbons of Boc₂O.
Q2: What is the general reaction scheme?
The reaction involves the amino alcohol attacking the Boc anhydride, leading to the formation of the desired carbamate, with tert-butanol and carbon dioxide as byproducts.
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound.
Q3: Is a base necessary for this reaction?
While not strictly required, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is common practice. The tert-butoxide generated during the reaction is basic enough to deprotonate the amine, but an external base can accelerate the reaction, especially for less nucleophilic amines.[1]
Q4: What is the role of 4-(Dimethylamino)pyridine (DMAP)?
DMAP is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection, particularly for sterically hindered or weakly nucleophilic amines.[1][2] It reacts with Boc anhydride to form a more reactive intermediate. However, its use can sometimes lead to side reactions, so it should be used in catalytic amounts.[1][3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action |
| Low Reactivity of Amine | 2-amino-2-methyl-1-propanol is a sterically hindered primary amine. Consider gently heating the reaction mixture (monitor by TLC to avoid side reactions).[2] Alternatively, add a catalytic amount of DMAP (0.1-0.2 equivalents) to activate the Boc anhydride.[1][2] |
| Poor Solubility of Starting Materials | Ensure that both 2-amino-2-methyl-1-propanol and Boc₂O are fully dissolved in the chosen solvent. Common solvents include THF, dichloromethane (DCM), and acetonitrile.[1][2] |
| Inadequate Reagent Stoichiometry | Use a slight excess of Boc₂O (1.1-1.2 equivalents) to ensure complete conversion of the amine.[1][2] |
| Moisture Contamination | If using a strong base or moisture-sensitive conditions, ensure all glassware is dry and use anhydrous solvents.[2] |
Troubleshooting Workflow for Low Yield
Caption: Decision-making workflow for troubleshooting low yield.
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Prevention Strategy |
| Di-Boc Protected Amine | Use of a large excess of Boc₂O and a strong base.[1][2] | Use a controlled stoichiometry of Boc₂O (around 1.1 equivalents).[2] |
| Urea Formation | More likely with sterically hindered amines and can be promoted by very strong bases or the use of DMAP.[2][3] | Use a milder base or optimize the reaction temperature. If using DMAP, ensure it is in catalytic amounts.[2] |
| O-Boc Protected Product | The hydroxyl group of 2-amino-2-methyl-1-propanol can also react with Boc₂O, especially under forcing conditions or with a large excess of the reagent. | Conduct the reaction under aqueous or catalyst-free conditions, which can suppress O-Boc formation.[2] Alcoholic solvents have also been shown to enhance the rate of N-Boc protection, potentially reducing the need for harsh conditions that could lead to O-protection.[4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (approximately 0.2-0.5 M).[1]
-
Addition of Base (Optional but Recommended): Add triethylamine (TEA, 1.1-1.5 equivalents).
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) either as a solid in one portion or as a solution in the same solvent.[1]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Data Presentation
The following table summarizes reaction conditions that can be varied to optimize the yield of this compound.
| Parameter | Condition A (Standard) | Condition B (Catalyzed) | Condition C (Aqueous) | Potential Outcome |
| Solvent | THF or DCM | THF or DCM | Water/Acetone mixture | Affects solubility and reaction rate. Alcoholic solvents can also enhance the rate.[4] |
| Base | Triethylamine (1.2 eq.) | Triethylamine (1.2 eq.) | Sodium Bicarbonate | A base is generally recommended to accelerate the reaction.[1] |
| Catalyst | None | DMAP (0.1 eq.) | None | DMAP can significantly increase the reaction rate but may also promote side reactions.[1][3] |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Gentle heating can increase the rate for sterically hindered amines.[2] |
| Boc₂O (eq.) | 1.1 | 1.1 | 1.2 | A slight excess is recommended to drive the reaction to completion.[2] |
| Typical Yield | Moderate to High | High | Moderate to High | Yields are highly dependent on the specific substrate and reaction conditions. |
| Key Consideration | A good starting point for optimization. | Useful for slow or difficult reactions. | Can minimize O-Boc formation.[2] |
References
Technical Support Center: Synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis typically involves the protection of the primary amine of 2-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction is a nucleophilic attack of the amine on the Boc anhydride.
Q2: What are the most common byproducts observed in this reaction?
Common byproducts include the di-Boc protected amine (N,N-di-tert-butoxycarbonyl-2-amino-2-methyl-1-propanol), the O-Boc protected product (tert-Butyl (1-((tert-butoxycarbonyl)oxy)-2-methylpropan-2-yl)carbamate), and urea derivatives formed from the isocyanate intermediate.[1][] The formation of these byproducts is highly dependent on the reaction conditions.[3]
Q3: My reaction is sluggish or incomplete. What are the potential causes?
Incomplete reactions can be due to several factors:
-
Steric Hindrance: The starting material, 2-amino-2-methyl-1-propanol, is a sterically hindered amine, which can slow down the reaction rate.[]
-
Insufficient Base: A base is often used to neutralize the acidic byproduct and drive the reaction to completion.[3]
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent.[3]
-
Hydrolysis of Boc Anhydride: If the reaction is run in the presence of water, the Boc anhydride can hydrolyze, reducing its availability for the desired reaction.[3]
Q4: I am observing a significant amount of a di-Boc byproduct. How can I minimize its formation?
The formation of the di-Boc byproduct can be minimized by:
-
Carefully controlling the stoichiometry of the reactants. Use of a large excess of Boc anhydride should be avoided.
-
Monitoring the reaction progress and stopping it once the starting material is consumed.
Q5: What is the best way to remove unreacted Boc anhydride after the reaction?
Unreacted Boc anhydride can be quenched by adding a nucleophilic amine, such as N,N-dimethylethylenediamine, or by adding water.[3] Subsequent workup and purification, typically by column chromatography, will remove the quenched byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction due to steric hindrance.2. Hydrolysis of Boc anhydride.3. Formation of multiple byproducts. | 1. Increase reaction time or temperature moderately. Consider using a more effective base or catalyst (e.g., DMAP), but be mindful of potential side reactions.2. Use anhydrous solvents and reagents.3. Optimize reaction conditions (temperature, solvent, base) to favor the desired product. |
| Presence of Di-Boc Byproduct | Excess of Boc anhydride or prolonged reaction time. | Use a stoichiometric amount of Boc anhydride and monitor the reaction closely by TLC or LC-MS. |
| Formation of O-Boc Byproduct | Use of a strong catalyst like DMAP and extended reaction times.[] | Avoid or use catalytic amounts of DMAP. Keep the reaction time to a minimum required for the consumption of the starting amine. |
| Formation of Urea/Isocyanate Byproducts | High reaction temperatures, especially with sterically hindered amines.[1][] | Maintain a lower reaction temperature (e.g., 0 °C to room temperature). |
| Difficulty in Product Purification | Presence of multiple byproducts with similar polarities. | Optimize the reaction to minimize byproduct formation. For purification, consider using a different solvent system for column chromatography or explore other purification techniques like crystallization. |
Byproduct Formation Overview
The following table summarizes the common byproducts and the conditions that favor their formation. The provided percentages are for illustrative purposes and can vary significantly based on the specific reaction conditions.
| Byproduct | Structure | Favored Conditions | Illustrative % |
| N,N-di-tert-butoxycarbonyl-2-amino-2-methyl-1-propanol | R-N(Boc)₂ | Excess Boc₂O, prolonged reaction time | 5-15% |
| tert-Butyl (1-((tert-butoxycarbonyl)oxy)-2-methylpropan-2-yl)carbamate | R-O-Boc | Use of DMAP, elevated temperatures | 5-10% |
| Urea Derivative | R-NH-CO-NH-R | High temperatures, presence of isocyanate | 2-5% |
R represents the 2-hydroxy-2-methylpropyl group.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (1:1). The typical concentration is between 0.1 and 0.5 M.[3]
-
Addition of Base: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5-2.0 eq) to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of Byproduct Formation
Caption: Pathways to common reaction byproducts.
References
Navigating the Nuances of Boc Deprotection: A Technical Support Guide for tert-Butyl 2-hydroxy-2-methylpropylcarbamate
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. However, its removal from molecules bearing sensitive functionalities, such as the tertiary alcohol in tert-butyl 2-hydroxy-2-methylpropylcarbamate, can present significant challenges. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of this specific deprotection, ensuring high yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the Boc deprotection of this compound in a question-and-answer format.
Question 1: My reaction is incomplete, and I still have starting material remaining. What are the likely causes and how can I resolve this?
Answer: Incomplete deprotection is a common issue that can stem from several factors:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions, and the reaction's success is highly dependent on the acid's strength and the amount used.
-
Steric Hindrance: The tertiary nature of the alcohol proximate to the Boc-protected amine can create a sterically hindered environment, slowing down the reaction.
-
Reaction Time and Temperature: The reaction may require more time or gentle heating to proceed to completion.
Solutions:
-
Increase Acid Concentration/Equivalents: Gradually increase the concentration or number of equivalents of the acid (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl] in dioxane). Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid side product formation.
-
Elevate the Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, this should be done cautiously to prevent dehydration of the tertiary alcohol.
-
Extend the Reaction Time: Some reactions simply require more time. Continue to monitor the reaction at regular intervals until all the starting material is consumed.
Question 2: I'm observing significant side product formation, particularly what appears to be a dehydrated product. How can I prevent this?
Answer: The tertiary alcohol in your molecule is susceptible to acid-catalyzed dehydration, leading to the formation of an alkene. This is a common side reaction under strongly acidic conditions.
Solutions:
-
Use Milder Acidic Conditions: Instead of strong acids like neat TFA, consider using milder alternatives such as 4M HCl in dioxane, or aqueous phosphoric acid.[1][2] These conditions are often sufficient to cleave the Boc group while minimizing the degradation of acid-sensitive functionalities.[1]
-
Control the Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the dehydration pathway, which typically has a higher activation energy.
-
Anhydrous Conditions: The presence of water can sometimes facilitate side reactions. Using anhydrous solvents and reagents can help to minimize byproduct formation. For instance, using very dry dioxane with TFA might improve the outcome.[1]
Question 3: Besides dehydration, are there other potential side reactions I should be aware of?
Answer: Yes, another potential side reaction is the formation of a tert-butyl ether at the tertiary alcohol position. This can occur if the tert-butyl cation generated during the Boc deprotection is trapped by the hydroxyl group of another molecule of the starting material or product.
Solutions:
-
Use Scavengers: The addition of a scavenger, such as triisopropylsilane (TIS) or water, can help to trap the liberated tert-butyl cation, preventing it from reacting with your molecule of interest.[2]
-
Dilute Conditions: Running the reaction at a lower concentration can reduce the likelihood of intermolecular side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
A1: The Boc deprotection is an acid-catalyzed process. The reaction begins with the protonation of the carbamate oxygen by a strong acid. This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates (loses CO2) to yield the free amine as its corresponding salt.
Q2: Can I use basic conditions to remove the Boc group to avoid acid-catalyzed side reactions?
A2: While some methods for base-mediated Boc deprotection exist, they are generally not as common or efficient as acidic methods and often require harsh conditions such as high temperatures. For substrates with acid-sensitive groups, optimizing the acidic deprotection with milder acids is usually the preferred strategy.
Q3: How do I choose the best acidic reagent for my deprotection?
A3: The choice of acid depends on the overall sensitivity of your substrate. For robust molecules, TFA is often effective. However, for molecules with acid-labile groups like tertiary alcohols, it is advisable to start with milder conditions, such as 4M HCl in dioxane or aqueous phosphoric acid, and carefully monitor the reaction.[1][2]
Experimental Protocols
Below are detailed methodologies for standard and alternative Boc deprotection protocols.
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the this compound in dichloromethane (DCM) (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (3 times).[2]
Protocol 2: Mild Deprotection using 4M HCl in Dioxane
-
Preparation: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Reagent Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting salt can be washed with a non-polar solvent like diethyl ether to remove impurities.
Protocol 3: Deprotection using Aqueous Phosphoric Acid
-
Preparation: Dissolve the Boc-protected substrate in a suitable organic solvent like tetrahydrofuran (THF).
-
Reagent Addition: Add 85 wt% aqueous phosphoric acid.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1]
Quantitative Data Summary
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | Risk of dehydration of the tertiary alcohol. |
| 4M HCl in Dioxane | 1,4-Dioxane | RT | 2 - 6 | Milder alternative to TFA, less prone to causing dehydration.[2] |
| Aqueous Phosphoric Acid (85%) | Tetrahydrofuran (THF) | RT | 4 - 8 | Environmentally benign and mild reagent.[1] |
| Oxalyl Chloride in Methanol | Methanol | RT | 1 - 4 | Very mild method tolerant of acid-labile esters.[2][3] |
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection of this compound.
References
Preventing side reactions with tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Technical Support Center: tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during its use in chemical synthesis.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your experiments.
Issue 1: Accidental Removal of the Boc Protecting Group
-
Q: I am running a reaction under acidic conditions, and I'm observing significant cleavage of the tert-butoxycarbonyl (Boc) group. How can I prevent this?
A: The Boc group is intentionally designed to be labile under acidic conditions.[1] Its removal is a common side reaction if unintended acid is present. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to release the free amine, CO2, and isobutylene.[2][3]
Troubleshooting Steps:
-
Re-evaluate Your Reagents: Ensure none of your reagents are acidic or contain acidic impurities. Lewis acids can also catalyze Boc deprotection.[4]
-
Use a Non-Acidic Catalyst: If your reaction requires catalysis, switch to a non-acidic or basic catalyst if the reaction mechanism allows.
-
Buffer the Reaction: If trace acid is unavoidable, consider adding a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to act as a scavenger.
-
Change Protection Strategy: If strongly acidic conditions are mandatory for a subsequent step, the Boc group is not suitable. Consider an orthogonal protecting group that is stable to acid, such as a Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis.[5]
-
Issue 2: Formation of an Alkene Byproduct via Dehydration
-
Q: My reaction mixture shows a significant amount of an alkene byproduct, suggesting dehydration of the tertiary alcohol. What causes this and how can I stop it?
A: The tertiary alcohol in this compound is prone to dehydration under strong acid catalysis and heat.[6] The reaction proceeds through an E1 mechanism where the hydroxyl group is protonated to form a good leaving group (H₂O), which then departs to form a stable tertiary carbocation. A subsequent elimination of a proton yields the alkene.[6][7]
Troubleshooting Steps:
-
Avoid Strong Protic Acids: Do not use strong, non-nucleophilic acids like H₂SO₄ or H₃PO₄, especially with heating, as these are classic dehydration agents.[7][8]
-
Control Temperature: Dehydration reactions are often favored by heat.[9] Running your reaction at a lower temperature may significantly reduce the rate of this side reaction.
-
Use Milder Reagents: For reactions requiring the conversion of the alcohol to a better leaving group, consider alternatives to strong acids. For example, tosylation (TsCl) or mesylation (MsCl) under basic conditions (e.g., pyridine) followed by reaction with a nucleophile is a common strategy that avoids carbocation formation.
-
Alternative Dehydrating Agents: If dehydration is desired but under controlled conditions, reagents like phosphorus oxychloride (POCl₃) in pyridine can be effective, often at lower temperatures than strong acids.[10]
-
Issue 3: Unwanted N-Alkylation of the Carbamate
-
Q: I am observing an unexpected N-alkylated or N-acylated product on the carbamate nitrogen. Why is this happening?
A: While the Boc-protected nitrogen is significantly less nucleophilic than a free amine, it can be deprotonated under strongly basic conditions to form an anion that is susceptible to alkylation or acylation.[11]
Troubleshooting Steps:
-
Avoid Strong Bases: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithiums can deprotonate the N-H bond of the carbamate.[12][13] If your reaction requires a base, choose a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Protect the N-H: In rare cases where very strong bases are unavoidable and the N-H is still problematic, a double protection (e.g., Boc₂N-) might be considered, though this is synthetically complex.[5]
-
Control Electrophiles: Ensure there are no highly reactive electrophiles (e.g., alkyl halides like methyl iodide) present in combination with strong bases, unless N-alkylation is the desired outcome.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the general stability characteristics of this compound?
-
Acid Stability: Unstable. The Boc group is readily cleaved by strong acids like TFA and HCl, and more slowly by milder acids.[2]
-
Base Stability: Generally stable. The Boc group is resistant to most non-nucleophilic and mild basic conditions.[14] However, strong bases can lead to N-alkylation.[13] The tertiary alcohol is stable to base.
-
Reductive/Oxidative Stability: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd-C) and most common oxidizing agents that do not require strongly acidic conditions.[15] The tertiary alcohol is resistant to oxidation under standard conditions.
-
-
Q2: What is an "orthogonal" protecting group strategy and why is it important here?
-
An orthogonal strategy uses protecting groups that can be removed under completely different conditions.[1][16] For example, if you have another amine in your molecule, you could protect it with a base-labile Fmoc group. You can then selectively remove the Fmoc group with a base (like piperidine) without affecting the acid-labile Boc group on your this compound.[17] This allows for precise, stepwise modifications of complex molecules.
-
-
Q3: My reaction generates a tert-butyl cation from accidental Boc deprotection. What problems can this cause?
-
The tert-butyl cation is a reactive electrophile. It can alkylate any available nucleophile in your reaction, including your solvent, starting material, or desired product, leading to a complex mixture of byproducts.[18] Electron-rich aromatic rings are particularly susceptible to this side reaction.[18] Using a "scavenger" like triethylsilane or thioanisole can help trap the cation.[14]
-
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent/Catalyst | Solvent | Typical Concentration | Temperature | Typical Reaction Time | Remarks | Citations |
|---|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to Room Temp. | 30 min - 4 h | Highly effective and common. TFA is volatile and corrosive. | [2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | 4 M solution | Room Temp. | 30 min - 12 h | Product is isolated as the hydrochloride salt, which often precipitates. | [2] |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF), Water | Aqueous solution | Room Temp. | 1 - 6 h | A greener and milder alternative to TFA. | [2][4] |
| Oxalyl Chloride / Methanol | Methanol | 1-3 equivalents | Room Temp. | 1 - 3 h | Mild and selective method tolerant of various functional groups. |[19] |
Table 2: Conditions to Avoid to Prevent Major Side Reactions
| Side Reaction | Conditions to Avoid | Rationale | Citations |
|---|---|---|---|
| Boc Deprotection | Strong acids (TFA, HCl, H₂SO₄), Lewis acids | The Boc group is designed to be removed under these conditions. | [4][18] |
| Dehydration | Concentrated H₂SO₄ or H₃PO₄ with heat | These are standard conditions for E1 elimination of tertiary alcohols. | [6][7] |
| N-Alkylation | Strong bases (NaH, KOtBu, n-BuLi) with alkyl halides | These bases are strong enough to deprotonate the carbamate N-H, making it nucleophilic. | [12][13] |
| t-Butylation | Acidic deprotection in the presence of nucleophiles | The liberated t-butyl cation will alkylate other nucleophilic sites. |[14][18] |
Experimental Protocols
Protocol 1: Selective Reaction at the Hydroxyl Group (Acetylation Example)
This protocol demonstrates how to perform a reaction at the hydroxyl group while preserving the Boc group by using basic, non-acidic conditions.
-
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA, followed by the catalytic amount of DMAP.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetate-protected product by column chromatography.
-
Protocol 2: Mild Boc Deprotection with Minimal Side Reactions
This protocol uses a milder acidic method to reduce the risk of side reactions on sensitive substrates.[19]
-
Materials:
-
Boc-protected substrate (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride (2.0 eq)
-
-
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous MeOH in a round-bottom flask and cool to 0 °C.
-
Slowly add oxalyl chloride to the stirred solution. Gas evolution (CO, CO₂, HCl) will be observed. (Caution: Perform in a well-ventilated fume hood).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting product is often the hydrochloride salt of the free amine, which can be used directly or neutralized with a mild base during workup if the free base is required.
-
Mandatory Visualizations
Caption: Major side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. biosynth.com [biosynth.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Purification of tert-Butyl 2-hydroxy-2-methylpropylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude tert-Butyl 2-hydroxy-2-methylpropylcarbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Aqueous Work-up | - Incomplete extraction of the product from the organic layer. - Emulsion formation during extraction. - Product is partially water-soluble. | - Perform multiple extractions (3-5 times) with a suitable organic solvent. - To break emulsions, add brine (saturated NaCl solution) and allow the layers to separate over a longer period.[1] - Minimize the volume of aqueous washes if product solubility is a concern. |
| Product Fails to Crystallize | - The crude product is too impure. - The chosen solvent system is not optimal. - The solution is not sufficiently supersaturated. - Cooling is too rapid. | - First, attempt purification by column chromatography to increase the initial purity.[1] - Screen various solvent systems. A common approach is to dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed.[1] - Concentrate the solution to increase saturation before cooling. - Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[1] |
| Oily Product Obtained After Crystallization | - Presence of low-melting point impurities. - Incomplete removal of solvent. | - Consider purification by column chromatography, which is more effective for oily products.[1] - Ensure the purified crystals are dried under vacuum to a constant weight to remove all residual solvent.[1] |
| Poor Separation During Column Chromatography | - Incorrect mobile phase (eluent) composition. - Improper column packing. - Overloading the column with crude product. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. The ideal Rf value for the product is typically between 0.2 and 0.4. - Ensure the silica gel is packed uniformly as a slurry to avoid channeling.[1] - Adsorb the crude product onto a small amount of silica gel before loading it onto the column for better separation. |
| Product Degradation During Purification | - Exposure to strong acids or bases. - Excessive heat. | - The tert-butyl carbamate (Boc) protecting group is sensitive to strong acids. Use mild acidic or basic conditions if necessary. - Avoid excessive heating during recrystallization or solvent removal, as this can lead to volatilization and decomposition.[2] Use a rotary evaporator with a water bath at a controlled temperature (e.g., below 40°C). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., the corresponding amine and di-tert-butyl dicarbonate), byproducts from side reactions, and residual solvents.
Q2: Which purification method is better for my crude product: recrystallization or column chromatography?
A2: The choice depends on the nature of your crude product.[1]
-
Recrystallization is often effective for purifying solids with high initial purity (>90%) to remove minor impurities.[1]
-
Column chromatography is more suitable for oily products or complex mixtures with multiple components and significant impurities.[1]
Q3: How do I choose a suitable solvent system for recrystallization?
A3: A good solvent system for recrystallization involves a "good" solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, and a "poor" solvent in which your compound is insoluble. The two solvents should be miscible. A common approach is to dissolve the crude product in a minimal amount of a warm "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Then, allow it to cool slowly.[1] For tert-butyl carbamates, solvent systems like ethyl acetate/hexane are often successful.[1]
Q4: My compound is not UV active. How can I monitor its elution during column chromatography?
A4: If your compound does not visualize under a UV lamp on a TLC plate, you can use alternative visualization techniques. These include staining the TLC plate with solutions like potassium permanganate, ceric ammonium molybdate, or iodine vapor, which react with many organic compounds to produce a colored spot.
Q5: Can I use reverse-phase HPLC for the purification of this compound?
A5: Yes, reverse-phase HPLC can be a suitable method for analyzing and purifying tert-butyl carbamate derivatives. A typical mobile phase would consist of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape, especially if using mass spectrometry detection.[3]
Experimental Protocols
Aqueous Work-up Protocol
This initial work-up is crucial for removing water-soluble impurities before further purification.[1]
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.
-
Wash the organic layer sequentially with:
-
Deionized water.
-
A mild aqueous acid (e.g., 5% citric acid) if basic impurities are present.
-
A mild aqueous base (e.g., saturated sodium bicarbonate solution) if acidic impurities are present.[1]
-
Brine (saturated NaCl solution) to aid in breaking any emulsions and to remove the bulk of the water.[1]
-
-
Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[1]
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, dried product.[1]
Recrystallization Protocol
-
Dissolve the crude this compound in a minimal amount of a warm "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask.[1]
-
While stirring, slowly add a "poor" solvent (e.g., hexane) until the solution remains faintly cloudy.[1]
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator or an ice bath to induce further crystallization.[1]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of cold "poor" solvent (hexane).[1]
-
Dry the purified crystals under vacuum to a constant weight.[1]
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[1]
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact solvent ratio should be determined by prior TLC analysis.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.[1]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Step-by-step workflow for the recrystallization of this compound.
References
Challenges in the scale-up of tert-Butyl 2-hydroxy-2-methylpropylcarbamate production
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl 2-hydroxy-2-methylpropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the production of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-protection of 2-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc-anhydride).[1][2][3][4] This reaction is typically carried out in the presence of a base to facilitate the formation of the carbamate.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, choice of solvent and base, and the stoichiometry of the reactants. Due to the steric hindrance of the tertiary amine in 2-amino-2-methyl-1-propanol, reaction conditions may require optimization to achieve high yields and minimize side products.[5][6][]
Q3: What potential side reactions should I be aware of during the scale-up process?
A3: On a larger scale, several side reactions can become more pronounced. These include:
-
Di-Boc protection: While less likely with this sterically hindered amine, it's a possibility under forcing conditions.
-
O-Boc formation: The primary alcohol can react with Boc-anhydride, especially if a strong nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is used or with prolonged reaction times.[5]
-
Urea formation: Sterically hindered amines can sometimes promote the decomposition of Boc-anhydride to isocyanate, which then reacts with the starting amine to form a urea byproduct.[5]
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification depends on the scale and the impurity profile. For lab-scale, flash column chromatography is often effective.[8] For larger quantities, crystallization is a more economical and scalable option, provided a suitable solvent system can be identified.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive Boc-anhydride (hydrolyzed).2. Insufficient base or inappropriate base used.3. Low reaction temperature or short reaction time for a sterically hindered amine. | 1. Use fresh, high-quality Boc-anhydride.2. Use a non-nucleophilic base like triethylamine or N,N-Diisopropylethylamine (DIPEA). Ensure at least stoichiometric amounts are used.3. Increase the reaction temperature (e.g., to 40-50 °C) and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[4] |
| Presence of a significant amount of starting material (2-amino-2-methyl-1-propanol) | 1. Incomplete reaction due to steric hindrance.2. Insufficient amount of Boc-anhydride. | 1. Increase reaction time and/or temperature. Consider using a slight excess of Boc-anhydride (1.1-1.2 equivalents).2. Ensure accurate measurement of reagents. |
| Formation of a major byproduct with a higher molecular weight | 1. Likely formation of a urea byproduct.2. Potential di-Boc protected product. | 1. Avoid high temperatures and the use of DMAP as a catalyst if possible.[5] Consider adding Boc-anhydride slowly to the reaction mixture.2. Use a 1:1 stoichiometry of amine to Boc-anhydride. |
| Formation of an additional, less polar byproduct | O-Boc formation on the primary alcohol. | 1. Avoid using DMAP as a catalyst, or use it in catalytic amounts with careful monitoring.[5]2. Keep reaction times to the minimum required for complete N-Boc protection. |
| Difficulty in isolating the product after workup | The product may be an oil or a low-melting solid, making precipitation difficult. | 1. After aqueous workup, thoroughly dry the organic phase and concentrate under reduced pressure.2. If the product is an oil, consider purification by column chromatography.[8]3. For crystallization, perform a thorough solvent screen to find a suitable solvent/anti-solvent system.[9] |
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Typical Range | Notes |
| Reactant Ratio (Amine:Boc₂O) | 1 : 1.05 - 1.2 | A slight excess of Boc-anhydride can help drive the reaction to completion. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Choice of solvent can influence reaction rate and solubility of reactants and products. |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Use of a non-nucleophilic base is recommended to avoid side reactions. |
| Temperature | 25 - 50 °C | Higher temperatures may be needed to overcome steric hindrance, but can also increase byproduct formation. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 85 - 95% | Yield is highly dependent on reaction conditions and purification method. |
Experimental Protocols
Synthesis of this compound
This is a representative protocol based on general methods for the Boc-protection of sterically hindered amino alcohols. Optimization may be required.
Materials:
-
2-amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-2-methyl-1-propanol (1.0 eq).
-
Dissolve the amine in dichloromethane (DCM) (approx. 10 mL per gram of amine).
-
Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred amine solution over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Logic diagram for purification method selection.
References
- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of tert-Butyl 2-hydroxy-2-methylpropylcarbamate
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl 2-hydroxy-2-methylpropylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
The most common and straightforward synthesis involves the reaction of 1-amino-2-methylpropan-2-ol with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base like triethylamine (TEA) or sodium bicarbonate. This reaction is a standard Boc protection of a primary amine.
Likely Impurities:
-
Unreacted Starting Materials: 1-amino-2-methylpropan-2-ol and di-tert-butyl dicarbonate (Boc₂O).
-
Byproducts from Boc₂O: tert-Butanol and di-tert-butyl carbonate, formed from the decomposition or hydrolysis of Boc₂O.
-
Double-Reacted Product: Although less likely due to the tertiary alcohol, O-Boc protected product could form under certain conditions.
-
Urea Derivatives: Formation of urea byproducts can occur, especially if a base like 4-dimethylaminopyridine (DMAP) is used.[1]
Q2: My Boc protection reaction is incomplete. What could be the cause?
Several factors can lead to an incomplete reaction:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of Boc₂O is used. An excess (1.1-1.5 equivalents) is often recommended to drive the reaction to completion.
-
Poor Solubility: The starting amine may not be fully dissolved in the chosen solvent. For amino alcohols, a solvent system like tetrahydrofuran (THF)/water or acetonitrile can be effective.[1]
-
Inadequate Base: A base is often used to neutralize the acidic byproducts. Ensure the base is appropriate and used in sufficient quantity.[1]
-
Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze. While the reaction with the amine is generally faster, prolonged reaction times in water without sufficient excess of the anhydride can reduce the yield.[1]
Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?
Common side products include:
-
N,N-di-Boc Formation: This can occur with primary amines under forcing conditions. Using a stoichiometric amount of Boc₂O and monitoring the reaction closely by TLC or LC-MS can minimize this.[1]
-
Reaction with the Hydroxyl Group: While the amine is more nucleophilic, reaction with the tertiary alcohol to form an O-Boc derivative can happen, especially with prolonged reaction times or in the presence of a strong catalyst like DMAP.
To avoid these, it is recommended to use mild reaction conditions and monitor the reaction progress to stop it once the starting amine is consumed.
Q4: What are the recommended methods for purifying crude this compound?
The two primary methods for purification are:
-
Column Chromatography: This is a versatile technique for separating the desired product from both more polar (e.g., starting amino alcohol) and less polar (e.g., di-tert-butyl carbonate) impurities.
-
Recrystallization: If the crude product is a solid and has relatively high purity, recrystallization can be a very effective method for removing minor impurities.
An initial aqueous workup is recommended before either of these purification steps to remove water-soluble byproducts and excess base.
Troubleshooting Guides
Issue 1: Product is an oil and difficult to purify by recrystallization.
-
Problem: The presence of impurities can lower the melting point of the product, causing it to be an oil or a waxy solid.
-
Solution:
-
Aqueous Workup: First, perform an aqueous workup to remove any water-soluble impurities. Dissolve the crude product in a water-immiscible solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine.
-
Column Chromatography: Purify the crude oil using silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Issue 2: Poor separation during column chromatography.
-
Problem: The product co-elutes with an impurity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor column chromatography separation.
Issue 3: Low yield after purification.
-
Problem: Significant loss of product during the purification steps.
-
Solutions:
-
During Extraction: Ensure the pH of the aqueous layer is appropriate during washes to prevent the product from partitioning into the aqueous phase. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
During Chromatography: Avoid using a mobile phase that is too polar, as this can cause the product to elute too quickly with impurities. Monitor fractions carefully by TLC to avoid combining impure fractions with the pure product.
-
During Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly and then in an ice bath can maximize crystal formation. Wash the collected crystals with a small amount of cold solvent to minimize product loss.
-
Experimental Protocols
Protocol 1: Aqueous Workup of Crude Reaction Mixture
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 25 mL) to remove unreacted 1-amino-2-methylpropan-2-ol and any amine base.
-
Saturated aqueous NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid.
-
Brine (1 x 25 mL) to remove bulk water.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If solubility is low, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Place the crude solid in a flask.
-
Add a minimal amount of a hot solvent system (e.g., ethyl acetate/hexane or toluene) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Purity Analysis Before and After Purification
| Analytical Method | Purity of Crude Product | Purity After Column Chromatography | Purity After Recrystallization |
| HPLC (Area %) | ~85% | >98% | >99% |
| ¹H NMR | Contains signals from starting materials and byproducts | Clean spectrum with expected signals | Sharp, well-defined signals |
Table 2: Impurity Profile Before and After Purification (Illustrative HPLC Data)
| Impurity | Retention Time (min) | Area % in Crude | Area % After Purification |
| Di-tert-butyl carbonate | 3.5 | ~5% | <0.1% |
| 1-amino-2-methylpropan-2-ol | 1.2 | ~8% | Not Detected |
| Product | 5.8 | ~85% | >99% |
| Unknown Byproduct | 7.2 | ~2% | Not Detected |
Visualizations
Boc Protection Reaction Workflow
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Catalyst Selection for tert-Butyl 2-hydroxy-2-methylpropylcarbamate Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, which typically involves the ring-opening of 2,2-dimethyloxirane (isobutylene oxide) with a protected amine source.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields can stem from several factors. Systematically check the following:
-
Reagent Quality: Ensure all reagents, especially the epoxide and amine, are pure and dry. Epoxides can be prone to polymerization or hydrolysis, while moisture can lead to unwanted side reactions.[1]
-
Anhydrous Conditions: The reaction is often sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Water can lead to the formation of diol byproducts from the epoxide.[1]
-
Catalyst Activity: The chosen catalyst may be inactive or poisoned. Consider using a fresh batch of catalyst or regenerating it if applicable. Some catalysts are sensitive to air or moisture.
-
Reaction Temperature: The classical approach to epoxide aminolysis sometimes requires elevated temperatures, but this can also lead to side reactions.[2] The optimal temperature will depend on the specific catalyst and solvent system.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: The most common byproduct is the diol formed from the hydrolysis of the epoxide. Another potential issue is the formation of regioisomers if the epoxide is not perfectly symmetrical, though with 2,2-dimethyloxirane, this is less of a concern.
-
Minimize Water: As mentioned, rigorous anhydrous conditions are critical to prevent diol formation.[1]
-
Control Temperature: Excessive heat can promote side reactions. Optimize the temperature to favor the desired reaction pathway.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's selectivity. Lewis acids are commonly used to activate the epoxide ring.[3]
Q3: What is the role of the catalyst in this synthesis, and how do I choose the right one?
A3: The catalyst, typically a Lewis acid, activates the epoxide by coordinating to the oxygen atom. This makes the epoxide ring more susceptible to nucleophilic attack by the amine.[3] The choice of catalyst can affect reaction rate, yield, and regioselectivity.[2][4]
-
Lewis Acids: A wide range of Lewis acids can be used, including YCl₃, Sc(OTf)₃, and others.[3] Yttrium chloride (YCl₃) has been shown to be an effective catalyst for the aminolysis of epoxides under solvent-free conditions.[3]
-
Tertiary Amines: In some cases, tertiary amines like DABCO or Et₃N can catalyze the ring-opening of epoxides in water.[5]
-
Solvent-Free and Metal-Free Options: For a greener approach, protocols using acetic acid or silica-bonded S-sulfonic acid under solvent-free conditions have been developed.[2][6]
Q4: How does the regioselectivity of the epoxide ring-opening work, and why is it important?
A4: Regioselectivity refers to which carbon of the epoxide ring is attacked by the nucleophile.
-
Under Basic or Neutral Conditions (Sₙ2-like): The nucleophile (amine) attacks the less sterically hindered carbon atom.[7] For 2,2-dimethyloxirane, attack would occur at the -CH₂- position.
-
Under Acidic Conditions (Sₙ1-like): The reaction proceeds through a more carbocation-like transition state. The nucleophile attacks the more substituted carbon, as it can better stabilize the partial positive charge.[7][8] For the synthesis of this compound, the desired product results from the nucleophilic attack on the less substituted carbon of the 2,2-dimethyloxirane ring.
Q5: My catalyst appears to be inactive. What are the potential causes?
A5: Catalyst deactivation can be caused by:
-
Poisoning: Impurities in the reagents or solvent can bind to the catalyst's active sites. Water is a common poison for many Lewis acid catalysts.
-
Degradation: Some catalysts are not stable under the reaction conditions (e.g., high temperatures or presence of certain functional groups).
-
Improper Handling: Air- or moisture-sensitive catalysts must be handled under an inert atmosphere.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various catalytic systems used for the ring-opening of epoxides with amines, which is the key step in the synthesis of the target molecule.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| YCl₃[3] | Solvent-free | Room Temp. | 10-60 min | 85-98 | High efficiency, mild conditions, high regioselectivity.[3] |
| Acetic Acid[6] | Solvent-free | 80 | 1-2 h | 82-96 | Metal-free, high regioselectivity.[6] |
| Silica-bonded S-sulfonic acid[2] | Solvent-free | Room Temp. | 1.5-3 h | 88-96 | Mild, reusable, eco-friendly catalyst.[2] |
| DABCO or Et₃N[5] | Water | Room Temp. | 3-10 h | 85-95 | Uses water as a green solvent, mild conditions.[5] |
| Zinc(II) perchlorate hexahydrate[9] | Solvent-free | 60 | 0.5-2 h | 90-98 | High yields, excellent chemo- and regioselectivity.[9] |
Experimental Protocols
General Protocol for Catalytic Ring-Opening of 2,2-Dimethyloxirane
This protocol is a general guideline and may require optimization for specific catalysts and scales.
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried and allowed to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Purify and dry all solvents and reagents as necessary.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the chosen catalyst (e.g., YCl₃, 5-10 mol%).
-
If using a solvent, add it to the flask.
-
Add the amine source (tert-butyl carbamate or a related nucleophile) (1.0 equivalent).
-
Slowly add 2,2-dimethyloxirane (1.0-1.2 equivalents) to the reaction mixture at the desired temperature (e.g., room temperature).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ or water).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Visualizations
Reaction Pathway and Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. transformationtutoring.com [transformationtutoring.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Impact of temperature on tert-Butyl 2-hydroxy-2-methylpropylcarbamate reaction kinetics
Welcome to the technical support center for experiments involving tert-Butyl 2-hydroxy-2-methylpropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to its synthesis and reaction kinetics, with a particular focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of temperature on the synthesis of this compound?
Temperature is a critical parameter in carbamate synthesis. An optimal temperature range is necessary for efficient reaction, while deviations can lead to reduced yield, increased impurities, or reaction failure. Elevated temperatures can cause decomposition of reactants or the final product, and may promote side reactions.[1] Conversely, temperatures that are too low can significantly slow down the reaction rate or cause precipitation of reagents or the product.[1][2]
Q2: My reaction to synthesize this compound has a very low yield. Could temperature be the cause?
Yes, an incorrect reaction temperature is a common reason for low yields in carbamate synthesis.[3] If the temperature is too low, the reaction may not proceed to completion within the allotted time. If it's too high, thermal decomposition of the desired carbamate product or starting materials can occur.[1] For reactions that are exothermic, poor heat dissipation can cause the internal temperature to rise uncontrollably, leading to byproduct formation.[1]
Q3: I am observing significant impurity formation in my reaction. How is this related to temperature?
Impurity formation is often linked to suboptimal temperature control. At higher temperatures, alternative reaction pathways can become more favorable, leading to byproducts such as N-alkylated compounds or ureas, especially if moisture is present.[1][3][4] It is crucial to identify the optimal temperature that maximizes the formation of the desired carbamate while minimizing side reactions.
Q4: The product is precipitating from the reaction mixture unexpectedly. Is this a temperature-related issue?
Unexpected precipitation can indeed be a result of temperature changes. The solubility of this compound, as well as its intermediates, is dependent on the solvent and temperature.[1] If the reaction mixture cools, or if the reaction is conducted at a temperature where the product's solubility is low, premature precipitation can occur, potentially hindering the reaction's progress.[1]
Troubleshooting Guides
Issue 1: Low Product Yield or Conversion Rate
This guide will help you troubleshoot common causes of low yield, with a focus on temperature-related factors.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Action |
| Reaction Temperature Too Low | The activation energy for the reaction is not being met, resulting in a slow reaction rate. Gradually increase the temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. |
| Reaction Temperature Too High | Reactants, intermediates, or the final product may be decomposing.[1] This can also favor the formation of byproducts.[1] Decrease the reaction temperature and check for an improvement in purity and yield. |
| Poor Heat Dissipation | For exothermic reactions, a localized increase in temperature can lead to byproduct formation.[1] Improve stirring, consider a slower rate of reagent addition, or use an ice bath to maintain the target temperature.[1] |
Issue 2: Formation of Unknown Impurities
| Potential Cause | Recommended Action |
| Thermal Decomposition | As mentioned, high temperatures can degrade the carbamate product or starting materials.[1] Run the reaction at a lower temperature. Consider performing a stability test of your starting materials and product at the reaction temperature. |
| N-Alkylation Side Reaction | In some carbamate syntheses, particularly at elevated temperatures, N-alkylation can compete with the desired reaction.[4] Optimizing for a lower reaction temperature can often suppress this side reaction. |
| Moisture Contamination | The presence of water can lead to the formation of undesired byproducts like symmetric ureas, especially when using isocyanate intermediates.[3] Ensure all glassware is oven-dried and use anhydrous solvents and reagents. While not directly a temperature issue, higher temperatures can accelerate these water-induced side reactions. |
Data Summary
The following table summarizes the general effects of temperature on carbamate synthesis reactions. The optimal temperature for the synthesis of this compound must be determined empirically.
| Parameter | Effect of Low Temperature | Effect of High Temperature |
| Reaction Rate | Decreased | Increased (up to a point) |
| Product Yield | Potentially low due to incomplete conversion | Potentially low due to decomposition or side reactions[1] |
| Product Purity | Generally higher if precipitation is avoided | May decrease due to byproduct formation (e.g., N-alkylation)[1][4] |
| Solubility | Decreased, may lead to precipitation of reactants or products[1] | Increased |
Experimental Protocols
While a specific, validated protocol for this compound is not publicly available, a general procedure for carbamate synthesis from an alcohol and an isocyanate is provided below. Note: This is a generalized protocol and must be optimized for your specific needs.
General Protocol: Synthesis of a Carbamate from an Alcohol and Isocyanate
This protocol outlines the synthesis of a generic carbamate. For this compound, the starting materials would be 2-methyl-1,2-propanediol and tert-butyl isocyanate, though selectivity could be an issue.
Experimental Workflow for Carbamate Synthesis
Caption: General experimental workflow for carbamate synthesis.
-
Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol starting material (1.0 equivalent) to a flask containing a suitable anhydrous solvent (e.g., THF, Dichloromethane).
-
Temperature Control (Cooling) : Cool the reaction mixture to the desired starting temperature (e.g., 0°C) using an ice bath. Efficient stirring is crucial.
-
Reagent Addition : Slowly add the isocyanate (e.g., tert-butyl isocyanate, 1.0-1.2 equivalents) dropwise to the stirred solution. Monitor the internal temperature to ensure it does not rise significantly, as the reaction can be exothermic.[1]
-
Reaction Progress : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction's progress by a suitable technique (e.g., TLC, LC-MS). If the reaction is slow, gentle heating may be required, but this should be approached with caution to avoid side reactions.[3]
-
Workup : Once the reaction is complete, quench it by adding water or a dilute aqueous acid.
-
Extraction and Purification : Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
Validation & Comparative
Biological activity comparison of tert-Butyl 2-hydroxy-2-methylpropylcarbamate derivatives
A Comprehensive Guide to the Biological Activity of tert-Butyl 2-hydroxy-2-methylpropylcarbamate Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
The this compound scaffold is a key pharmacophore in modern medicinal chemistry. The presence of a tert-butyl group can enhance metabolic stability and cell permeability, which are desirable characteristics for drug candidates. The hydroxyl and carbamate functionalities provide sites for hydrogen bonding and potential interactions with biological targets, making derivatives of this scaffold promising candidates for the development of novel therapeutics. While comprehensive comparative studies on a wide range of these derivatives are still emerging, existing research highlights their potential in areas such as neuroprotection and enzyme inhibition. This guide provides an overview of the biological activity of a notable derivative and presents detailed experimental protocols for relevant assays.
Comparative Biological Activity
Currently, publicly available research does not contain a direct comparative study of a wide range of this compound derivatives. However, the biological activity of specific derivatives has been investigated, demonstrating the therapeutic potential of this chemical class. One such derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, referred to as compound M4, has shown promise in the context of Alzheimer's disease.
Data Summary
The following table summarizes the in vitro inhibitory activity of compound M4 against key enzymatic targets in Alzheimer's disease pathology.
| Compound | Target | Inhibition Metric | Value |
| M4 | β-secretase 1 (BACE-1) | IC50 | 15.4 nM[1] |
| M4 | Acetylcholinesterase (AChE) | Ki | 0.17 µM[1] |
Signaling Pathway and Mechanism of Action
Compound M4 exhibits a dual inhibitory mechanism of action that is relevant to the treatment of Alzheimer's disease.[1] Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques, which are formed by the cleavage of the amyloid precursor protein (APP) by the enzyme β-secretase (BACE-1).[1] By inhibiting BACE-1, compound M4 can reduce the production of Aβ peptides. Additionally, the disease is associated with a decline in the neurotransmitter acetylcholine, which is degraded by acetylcholinesterase (AChE).[1] Compound M4 also inhibits AChE, leading to increased levels of acetylcholine in the synaptic cleft, which may improve cognitive function.[1]
Caption: Dual inhibitory mechanism of Compound M4.
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and comparison of biological activities. Below are examples of protocols that can be used to assess the anti-inflammatory and enzyme inhibitory activities of this compound derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This protocol is adapted from a study on related carbamate derivatives and is a standard method for evaluating anti-inflammatory potential.
Experimental Workflow:
Caption: Experimental workflow for the in vivo anti-inflammatory assay.
Methodology:
-
Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are housed under standard laboratory conditions and are given food and water ad libitum.
-
Grouping and Dosing: The rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for each derivative. The test compounds and standard drug are administered orally as a suspension in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose).
-
Induction of Edema: One hour after the administration of the test compounds, acute inflammation is induced by injecting 0.1 mL of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 6, 9, and 12 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = (1 - (Vt / Vc)) * 100 Where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This is a widely used method to screen for AChE inhibitors.
Methodology:
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), recombinant human AChE, and a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Assay Procedure (96-well plate format):
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the AChE enzyme solution and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ATCI and DTNB.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined from the slope of the absorbance versus time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in drug discovery. The available data, particularly on the neuroprotective activities of compound M4, underscores the potential of this chemical class to yield potent and specific inhibitors for various therapeutic targets. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the biological activities of new derivatives, which will be essential for elucidating their structure-activity relationships and advancing them through the drug development pipeline. Further research into a broader range of derivatives is warranted to fully explore the therapeutic potential of this scaffold.
References
Orthogonal Protecting Group Strategies with tert-Butyl 2-hydroxy-2-methylpropylcarbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in drug development, the ability to selectively protect and deprotect functional groups is paramount. This guide provides a detailed comparison of an orthogonal protecting group strategy for tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a molecule possessing both a tert-butyloxycarbonyl (Boc)-protected amine and a tertiary alcohol. The strategy leverages the differential reactivity of these functional groups to enable selective modification of the molecule.
The Principle of Orthogonal Protection
Orthogonal protection is a powerful strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others.[1] This is achieved by choosing protecting groups that are labile under different reaction conditions. In the case of this compound, the Boc group is sensitive to acidic conditions, while the tertiary hydroxyl group can be protected with a silyl ether, which is stable to acid but can be removed with a fluoride source. This orthogonality allows for independent manipulation of the amine and alcohol functionalities.
Orthogonal Strategy: Silyl Ether Protection and Selective Boc Deprotection
A common and effective orthogonal strategy involves the protection of the tertiary alcohol as a tert-butyldimethylsilyl (TBS) ether, followed by the selective deprotection of the Boc group.
Step 1: Protection of the Tertiary Alcohol
The sterically hindered tertiary alcohol of this compound can be protected as a TBS ether. Due to the steric hindrance, standard conditions using TBS-Cl and imidazole may be sluggish. More reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) are often more effective for protecting tertiary alcohols.
Step 2: Selective Deprotection of the Boc Group
With the tertiary alcohol protected as a stable TBS ether, the Boc group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] The TBS ether remains intact under these conditions, allowing for subsequent reactions at the now-free amine.
Comparison of Protecting Group Strategies
The following tables summarize the reaction conditions and typical yields for the protection of the tertiary alcohol and the deprotection of the Boc group, comparing the TBS ether strategy with potential alternatives.
Table 1: Protection of the Tertiary Alcohol in this compound
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Advantages | Disadvantages |
| TBS Ether | TBS-OTf, 2,6-lutidine, DCM, 0 °C to rt | 85-95 | High stability to a wide range of reaction conditions, orthogonal to Boc. | Can be challenging to remove from sterically hindered positions. |
| Benzyl Ether | NaH, BnBr, THF, 0 °C to rt | 70-85 | Stable to acidic and basic conditions. | Requires harsh hydrogenolysis conditions for deprotection, which may not be compatible with all functional groups. |
| Methoxymethyl (MOM) Ether | MOM-Cl, DIPEA, DCM, 0 °C to rt | 80-90 | Stable to basic conditions. | Cleaved under acidic conditions, not orthogonal to Boc. |
Table 2: Selective Deprotection of the Amine in O-Protected this compound
| O-Protecting Group | Deprotection Reagents and Conditions | Typical Yield (%) | Advantages | Disadvantages |
| TBS Ether | TFA, DCM, 0 °C to rt | 90-98 | High selectivity, volatile byproducts. | TFA is corrosive. |
| Benzyl Ether | H₂, Pd/C, MeOH, rt | 90-99 | Mild conditions for many substrates. | Not compatible with reducible functional groups. |
| Methoxymethyl (MOM) Ether | Not Orthogonal | - | - | Both MOM and Boc are acid-labile, leading to non-selective deprotection. |
Experimental Protocols
Protocol 1: Protection of this compound with TBS-OTf
Materials:
-
This compound
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (1.2 eq) to the stirred solution.
-
Slowly add TBS-OTf (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of O-TBS-tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Materials:
-
O-TBS-tert-Butyl 2-hydroxy-2-methylpropylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve O-TBS-tert-Butyl 2-hydroxy-2-methylpropylcarbamate (1.0 eq) in anhydrous DCM in a round-bottom flask.[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Slowly add TFA (10-50% v/v in DCM) dropwise to the stirred solution.[2]
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualizing the Orthogonal Strategy
The following diagrams illustrate the logical workflow of the described orthogonal protecting group strategy.
Caption: Orthogonal protection workflow.
Caption: Selective deprotection pathways.
Conclusion
The use of a silyl ether, such as TBS, to protect the tertiary alcohol of this compound provides a robust and orthogonal strategy to the acid-labile Boc protecting group on the amine. This approach allows for the selective deprotection of the amine, enabling further synthetic transformations at this position while the hydroxyl group remains masked. The choice of protecting group and the specific reaction conditions should always be optimized for the particular substrate and the desired synthetic outcome. This guide provides a solid foundation for researchers to implement this powerful orthogonal strategy in their synthetic endeavors.
References
A Comparative Guide to the Use of tert-Butyl 2-hydroxy-2-methylpropylcarbamate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, particularly in the development of novel therapeutics and complex molecules, the strategic selection of protecting groups for amine functionalities is a critical decision that significantly impacts reaction efficiency, yield, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a Boc-protected amino alcohol, in comparison to other common amine protecting group strategies. The objective is to furnish researchers with the necessary data to make informed decisions for their synthetic endeavors.
Executive Summary
The protection of the amine group in 1-amino-2-methyl-2-propanol is a key step in the synthesis of various chiral building blocks. The tert-butoxycarbonyl (Boc) group, which results in the formation of this compound, is a widely used and versatile protecting group. This guide evaluates the Boc protecting group in this specific context against three other commonly employed amine protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). The analysis considers reagent costs, reaction yields, reaction times, and the conditions required for both protection and deprotection steps.
While the Boc group offers a cost-effective and high-yielding approach, the choice of the optimal protecting group is ultimately dictated by the specific requirements of the synthetic route, including the presence of other functional groups and the planned subsequent reaction conditions.
Cost-Benefit Analysis of Amine Protecting Groups for 1-amino-2-methyl-2-propanol
The following tables provide a quantitative comparison of the different protecting group strategies for 1-amino-2-methyl-2-propanol. The cost analysis is based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
Table 1: Reagent Cost Comparison
| Reagent | Protecting Group | Molecular Weight ( g/mol ) | Price (USD/100g) |
| 1-amino-2-methyl-2-propanol | - | 89.14 | ~150[1][2] |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc | 218.25 | ~264 |
| Benzyl Chloroformate (Cbz-Cl) | Cbz | 170.59 | ~71 (for 250g) |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fmoc | 258.70 | ~142 (for 25g)[3] |
| Allyl Chloroformate (Alloc-Cl) | Alloc | 120.53 | ~51 (for 25g)[4] |
Table 2: Experimental Data Comparison for the Protection of 1-amino-2-methyl-2-propanol
| Protecting Group | Typical Yield (%) | Typical Reaction Time (h) | Protection Conditions | Deprotection Conditions |
| Boc | >95 | 1-4 | Boc₂O, base (e.g., NaOH, TEA), solvent (e.g., THF, water) at RT | Strong acid (e.g., TFA, HCl) |
| Cbz | >90 | 2-6 | Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/water) at 0°C to RT | Catalytic hydrogenolysis (H₂, Pd/C)[5] |
| Fmoc | >90 | 1-3 | Fmoc-Cl, base (e.g., NaHCO₃), solvent (e.g., dioxane/water) at RT | Base (e.g., 20% piperidine in DMF)[5] |
| Alloc | >90 | 1-4 | Alloc-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/water) at 0°C to RT | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the protection of 1-amino-2-methyl-2-propanol with the compared protecting groups.
Synthesis of this compound (Boc Protection)
Materials:
-
1-amino-2-methyl-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1-amino-2-methyl-2-propanol (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (1.1 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Synthesis of Benzyl (2-hydroxy-2-methylpropyl)carbamate (Cbz Protection)
Materials:
-
1-amino-2-methyl-2-propanol
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1-amino-2-methyl-2-propanol (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and cool to 0°C.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Synthesis of (9H-fluoren-9-yl)methyl (2-hydroxy-2-methylpropyl)carbamate (Fmoc Protection)
Materials:
-
1-amino-2-methyl-2-propanol
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1-amino-2-methyl-2-propanol (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Synthesis of Allyl (2-hydroxy-2-methylpropyl)carbamate (Alloc Protection)
Materials:
-
1-amino-2-methyl-2-propanol
-
Allyl Chloroformate (Alloc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1-amino-2-methyl-2-propanol (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and cool to 0°C.
-
Add allyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Visualizing Synthetic Pathways and Decision Making
To aid in the selection of the most appropriate protecting group, the following diagrams illustrate the general synthetic workflow and a decision-making tree.
Conclusion
The cost-benefit analysis reveals that for the protection of 1-amino-2-methyl-2-propanol, the Boc group offers an excellent balance of high yield, relatively low cost, and straightforward application. Its primary drawback is the requirement for strong acidic conditions for deprotection, which may not be suitable for all substrates.
The Cbz group provides a viable alternative, particularly when acidic conditions must be avoided. However, the need for catalytic hydrogenolysis for deprotection can be a limitation if the molecule contains other reducible functional groups.
The Fmoc group is an excellent choice for base-labile deprotection, offering orthogonality to both Boc and Cbz groups. Its main disadvantage is the significantly higher cost of the protecting group reagent.
The Alloc group also offers orthogonal deprotection via palladium catalysis, making it useful in complex syntheses. The cost is comparable to Fmoc, and sensitivity of other functional groups to palladium catalysis should be considered.
Ultimately, the selection of the most suitable protecting group for 1-amino-2-methyl-2-propanol will depend on a careful evaluation of the specific synthetic route, the stability of the substrate and intermediates to various reaction conditions, and the overall cost-effectiveness of the chosen strategy. This guide provides the foundational data to support such an evaluation.
References
- 1. 1-Amino-2-methyl-2-propanol 1-Amino-2-methylpropan-2-ol [sigmaaldrich.com]
- 2. 1-Amino-2-methyl-2-propanol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Allyl Chloroformate | 2937-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
A Comparative Guide to Analytical Methods for the Quantification of tert-Butyl 2-hydroxy-2-methylpropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of the principal analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document outlines detailed experimental protocols, presents comparative performance data, and includes visualizations to aid in method selection and implementation.
Comparison of Analytical Method Performance
The choice of analytical technique for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities. The following table summarizes typical performance characteristics for each method, based on established validation principles for similar small molecules.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Chromatographic separation followed by mass analysis of the parent ion and its fragments, providing high selectivity and sensitivity. | Quantification based on the ratio of the integral of an analyte's NMR signal to that of a certified internal standard. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | Not applicable (direct ratio) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 99.5 - 100.5% |
| Precision (%RSD) | < 2% | < 5% | < 1.5% | < 0.5% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 0.1 ng/mL | ~ 0.1 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | ~ 0.3 ng/mL | ~ 0.3 mg/mL |
| Throughput | High | Medium | High | Low |
| Primary Use | Routine quality control, purity assessment. | Impurity profiling, analysis of volatile related substances. | Bioanalysis, trace-level quantification in complex matrices. | Absolute purity determination, primary reference standard characterization. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, LC-MS/MS, and qNMR.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment and quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
-
Data Analysis: The concentration is determined from a calibration curve generated using certified reference standards. Purity can be assessed using the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities and can be used for quantification, particularly when derivatization is employed to improve volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane. For improved sensitivity and peak shape, derivatization with a silylating agent (e.g., BSTFA) can be performed to cap the hydroxyl group.
-
Data Analysis: Quantification is achieved using a calibration curve, often with an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices such as biological fluids.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water, and B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Quantifier: [M+H]⁺ → fragment 1
-
Qualifier: [M+H]⁺ → fragment 2
-
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile followed by centrifugation and dilution of the supernatant is a common approach.
-
Data Analysis: Quantification is performed using a calibration curve, typically with a stable isotope-labeled internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard, without the need for a specific reference standard of the analyte.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton to be integrated.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Data Analysis: The purity is calculated from the ratio of the integrals of a specific analyte proton signal and a proton signal from the internal standard, taking into account the number of protons, molecular weights, and masses of the analyte and the standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for the quantification of this compound using chromatographic and NMR-based methods.
Conclusion
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC is a versatile and robust technique for routine quality control. GC-MS is well-suited for identifying and quantifying volatile impurities. LC-MS/MS provides the highest sensitivity for trace-level analysis in complex matrices. For the most accurate and direct measurement of absolute purity, qNMR is the superior method as it does not rely on a specific reference standard of the analyte. A thorough validation of the chosen method is essential to ensure reliable and reproducible results that meet regulatory expectations.
Performance Evaluation of tert-Butyl 2-hydroxy-2-methylpropylcarbamate in Solid-Phase Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of linkers is a cornerstone of successful solid-phase synthesis (SPS), directly influencing reaction efficiency, product purity, and the nature of the final product. This guide provides a comprehensive performance evaluation of tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a potentially valuable linker for solid-phase organic synthesis (SPOS). Its performance is objectively compared with established alternatives, namely the widely used Wang and Rink Amide resins, supported by representative experimental data and detailed protocols.
The structure of this compound, featuring a hydroxyl group for substrate attachment and an acid-labile tert-butyl carbamate moiety for cleavage, suggests its utility in the synthesis of molecules where a C-terminal carboxylic acid or alcohol is desired. This guide will delve into its hypothetical application as a linker, drawing parallels with structurally similar linkers for which performance data is available.
Comparative Performance of Linkers in Solid-Phase Synthesis
The performance of a linker in solid-phase synthesis is paramount to achieving high-quality products. Key metrics include loading efficiency, stability during synthesis, and cleavage efficiency, all of which contribute to the final yield and purity of the target molecule. Below is a comparative summary of this compound (hypothetical performance based on similar structures) and two industry-standard linkers: Wang resin and Rink Amide resin.[1]
| Parameter | This compound Linker | Wang Resin | Rink Amide Resin |
| Primary Application | Synthesis of C-terminal carboxylic acids or alcohols | Synthesis of C-terminal carboxylic acids[2][3] | Synthesis of C-terminal amides[4][5] |
| Typical Loading Capacity (mmol/g) | 0.4 - 0.8 (estimated) | 0.3 - 1.0[1] | 0.3 - 1.0[1] |
| Cleavage Condition | Mild to moderate acidolysis (e.g., 20-50% TFA in DCM) | Strong acidolysis (e.g., 95% TFA)[1] | Strong acidolysis (e.g., 95% TFA)[4] |
| Expected Crude Purity (%) | 50 - 90 (sequence dependent) | 50 - 90[1] | 52 - 90+[1] |
| Typical Overall Yield (%) | Moderate to High | Moderate to High[1] | Moderate to High[1] |
| Key Advantages | Potentially milder cleavage conditions than Wang resin. | Well-established with extensive literature support.[2] | Direct synthesis of peptide amides.[4] |
| Potential Disadvantages | Limited literature and established protocols. | Racemization risk for C-terminal amino acid loading. | Linker-derived impurities upon cleavage. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of solid-phase synthesis. The following protocols provide a framework for the use of this compound as a linker and standard procedures for Wang and Rink Amide resins.
Protocol 1: Attachment of this compound to a Solid Support (e.g., 2-Chlorotrityl Chloride Resin)
This protocol outlines the immobilization of the linker onto a suitable resin.
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous dichloromethane (DCM) for 30-60 minutes in a synthesis vessel.
-
Linker Preparation: In a separate flask, dissolve 2-3 equivalents of this compound (relative to the resin's substitution capacity) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 4-5 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of methanol to the vessel and agitate for an additional 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: Standard Fmoc-Based Solid-Phase Peptide Synthesis on Wang or Rink Amide Resin
This is a generalized protocol for peptide synthesis using standard resins.[1]
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent such as HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
The final step involves cleaving the synthesized molecule from the solid support.
-
For this compound Linker (Hypothetical):
-
Wash the resin-bound product with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Add the cleavage cocktail to the resin and agitate for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the product by adding the filtrate to cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
-
-
For Wang and Rink Amide Resins: [1]
-
Wash the peptide-resin with DCM and dry thoroughly.
-
Prepare a standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and dry under vacuum.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in solid-phase synthesis utilizing these linkers.
References
A Comparative Guide to the Cross-Reactivity of tert-Butyl 2-hydroxy-2-methylpropylcarbamate and Structurally Related Carbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential cross-reactivity of tert-Butyl 2-hydroxy-2-methylpropylcarbamate in immunoassays. Due to the limited publicly available cross-reactivity data for this specific compound, this guide uses the well-documented cross-reactivity of the carbamate drug carisoprodol and its primary metabolite, meprobamate, as a comparative model. This comparison will illustrate the principles of carbamate cross-reactivity and provide a framework for assessing the potential for immunoassay interference from this compound and other structurally similar molecules.
The methodologies presented herein, including competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), represent standard approaches for evaluating and confirming small molecule cross-reactivity in analytical testing.
Introduction to Carbamate Cross-Reactivity
Carbamate-containing compounds are prevalent in pharmaceuticals, agriculture, and as chemical intermediates.[1] The carbamate functional group can be structurally similar to epitopes targeted by antibodies in various immunoassays, leading to potential cross-reactivity. This is particularly relevant in therapeutic drug monitoring (TDM) and toxicology screening, where immunoassays are often used for rapid detection of specific drugs or drug classes.[2][3]
Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibodies, potentially leading to false-positive or inaccurate quantitative results.[2][4] For a compound like this compound, which contains a tert-butyl carbamate moiety, there is a theoretical potential for cross-reactivity in immunoassays designed to detect other carbamate-containing molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, and its presence in synthetic intermediates or impurities could potentially interfere with immunoassays targeting related structures.
Comparative Analysis: A Case Study of Carisoprodol and Meprobamate
To illustrate the potential for cross-reactivity among carbamate-containing molecules, we will examine the case of carisoprodol and its active metabolite, meprobamate. Carisoprodol, a skeletal muscle relaxant, is a carbamate derivative that is metabolized in the body to meprobamate, which is also a pharmacologically active carbamate.[5][6] Immunoassays designed to detect meprobamate often show significant cross-reactivity with the parent drug, carisoprodol.[5][7]
Table 1: Cross-Reactivity of Carisoprodol in a Meprobamate Immunoassay
| Compound | Target Analyte | Immunoassay Method | % Cross-Reactivity | Reference |
| Carisoprodol | Meprobamate | Homogeneous Enzyme Immunoassay | 100% | [5] |
| Meprobamate | Meprobamate | Homogeneous Enzyme Immunoassay | 100% | [5] |
Note: In this specific assay, carisoprodol exhibits 100% cross-reactivity, meaning it is detected with the same sensitivity as the target analyte, meprobamate.
This high degree of cross-reactivity highlights the importance of considering structurally similar compounds when interpreting immunoassay results. For a novel or less-studied compound like this compound, a similar potential for cross-reactivity in assays for other carbamates should be considered.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a competitive immunoassay is the most appropriate method.[8] For confirmation and to obtain highly specific and quantitative results, a chromatographic method such as LC-MS/MS is recommended.[9][10]
3.1. Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the percent cross-reactivity of a test compound in a competitive ELISA format.
Materials:
-
Microtiter plates (96-well)
-
Target analyte standard
-
Test compound (this compound)
-
Specific primary antibody against the target analyte
-
Enzyme-conjugated secondary antibody
-
Coating antigen (target analyte conjugated to a carrier protein)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen at a predetermined optimal concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the target analyte standard and the test compound in assay buffer.
-
In a separate plate or tubes, pre-incubate the standards or test compounds with a limited amount of the primary antibody for 1 hour at 37°C.
-
-
Incubation: Transfer the pre-incubated mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation of % Cross-Reactivity:
-
Determine the IC50 (the concentration of analyte that causes 50% inhibition of the maximum signal) for both the target analyte and the test compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
3.2. LC-MS/MS for Confirmatory Analysis
LC-MS/MS provides a highly specific and sensitive method for the unambiguous identification and quantification of small molecules, making it the gold standard for confirming immunoassay results and investigating potential cross-reactivity.
Instrumentation:
-
Liquid Chromatograph (LC)
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of the target analyte and the test compound into a relevant matrix (e.g., drug-free urine or serum). Perform a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.
-
Chromatographic Separation: Inject the extracted samples onto an appropriate LC column (e.g., a C18 column) to separate the analytes from other matrix components. Use a suitable mobile phase gradient.
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer parameters for the detection of the target analyte and the test compound.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select at least two specific precursor-to-product ion transitions for each analyte for confident identification and quantification.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratios of the analyte to an internal standard against the nominal concentrations.
-
Quantify the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Relationships
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing cross-reactivity.
Logical Relationship for Immunoassay Cross-Reactivity
Caption: Principle of immunoassay cross-reactivity.
Conclusion
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.averhealth.com [blog.averhealth.com]
- 3. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.edu [ohsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. lin-zhi.com [lin-zhi.com]
- 7. US20120040378A1 - Meprobromate Immunoassay - Google Patents [patents.google.com]
- 8. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC–MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
